DM-01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O2/c1-13-9-15(3)28-21(30)19(13)10-27-22(31)20-14(2)11-29(16(20)4)12-17-5-7-18(8-6-17)23(24,25)26/h5-9,11H,10,12H2,1-4H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYKDXOCUIJBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C=C2C)CC3=CC=C(C=C3)C(F)(F)F)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Function of DM-01 (Mertansine) in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DM-01, also known as Mertansine, is a highly potent cytotoxic agent belonging to the maytansinoid family. It functions as a microtubule-targeting agent, disrupting the dynamics of microtubule assembly and disassembly, which are critical for cell division. Due to its high systemic toxicity, this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs). The most notable example is Ado-trastuzumab emtansine (T-DM1), where this compound is linked to the HER2-targeted antibody trastuzumab. This targeted delivery mechanism allows for the selective killing of cancer cells that overexpress the target antigen, thereby increasing the therapeutic window of the cytotoxic agent. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
The primary function of this compound in cancer cells is the inhibition of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][2] When delivered as part of an ADC, such as T-DM1, the process involves several key steps:
-
Target Binding: The antibody component of the ADC binds to its specific antigen on the surface of the cancer cell (e.g., trastuzumab binding to HER2).[3]
-
Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[3][4]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the linker connecting the antibody to this compound is cleaved by proteolytic degradation of the antibody.[3][4]
-
Microtubule Disruption: The released, active this compound then enters the cytoplasm and binds to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules and disrupts the dynamics of existing microtubules.[1][3]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubule function leads to the arrest of the cell cycle in the G2/M phase, preventing the formation of a functional mitotic spindle.[1][5] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4][5]
Quantitative Data
The cytotoxic potency of this compound, both as a free agent and conjugated to an antibody, has been evaluated in numerous cancer cell lines.
Table 1: In Vitro Cytotoxicity of Free this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-15 | Colon Cancer | 0.750 |
| A431 | Skin Cancer | 0.04 |
| B16F10 | Melanoma | 0.092 µg/mL* |
| MDA-MB-231 | Triple-Negative Breast Cancer | 120 |
| MCF7 | Breast Cancer | 0.34 (for S-methyl DM1) |
| Various Biliary Tract Cancer Lines | Biliary Tract Cancer | 0.79 - 7.2 |
Note: Original data in µg/mL.[6] All other IC50 values are reported from various sources.[1][5][7]
Table 2: In Vitro Cytotoxicity of T-DM1
| Cell Line | Cancer Type | HER2 Status | IC50 (µg/mL) |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 |
Data extracted from a study on HER2-positive biliary tract cancer.[5]
Table 3: In Vivo Efficacy of T-DM1 in Xenograft Models
| Cell Line | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Outcome |
| KMCH-1 | Biliary Tract Cancer | 20 mg/kg T-DM1 | 108 | Significant antitumor activity |
| Mz-ChA-1 | Biliary Tract Cancer | 20 mg/kg T-DM1 | 75 | Significant antitumor activity |
| N-87 | Gastric Cancer | T-DM1 | Not specified | Complete pathological response in 50% of mice |
| OE-19 | Gastric Cancer | T-DM1 | Not specified | Complete pathological response in 100% of mice |
| JIMT-1 | Breast Cancer | T-DM1 | Not specified | Significant tumor growth inhibition |
| BT-474 | Breast Cancer | 15 mg/kg T-DM1 | 48% decrease in tumor volume | Tumor regression |
Data compiled from multiple preclinical studies.[4][5][8][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the function of this compound in cancer cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound or T-DM1.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3, BT-474 for T-DM1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Prepare serial dilutions of this compound or T-DM1 in the appropriate cell culture medium. Remove the existing medium from the cells and add the drug dilutions. Include wells with medium and a vehicle control (e.g., DMSO for free this compound).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the drug concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[10]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
In Vitro Microtubule Dynamics Assay
This assay directly visualizes the effect of this compound on microtubule polymerization.
Methodology:
-
Flow Cell Preparation: Assemble a flow cell using a glass slide and a coverslip. Passivate the surface to prevent non-specific protein binding.
-
Microtubule Seed Immobilization: Introduce GMPCPP-stabilized, fluorescently labeled microtubule "seeds" into the flow cell to act as nucleation sites.
-
Reaction Mixture: Prepare a reaction mixture containing fluorescently labeled tubulin dimers, GTP, and an oxygen scavenger system. Add varying concentrations of this compound to this mixture.
-
TIRF Microscopy: Introduce the reaction mixture into the flow cell and visualize microtubule polymerization from the seeds using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Data Acquisition and Analysis: Acquire time-lapse images of the growing microtubules. Generate kymographs (space-time plots) to measure the rates of microtubule growth, shrinkage, and the frequencies of catastrophe (transition from growth to shrinkage) and rescue (transition from shrinkage to growth).
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor activity of T-DM1 in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., N-87, OE-19) into the flank of immunodeficient mice (e.g., SCID or nude mice).[4][8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer T-DM1 (e.g., 5-20 mg/kg) intravenously, typically on a weekly or every-three-weeks schedule. The control group receives a vehicle or a non-specific IgG.[5][12]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry). Compare the tumor growth curves between the treatment and control groups to determine the efficacy of T-DM1.
Signaling Pathways
While the primary mechanism of this compound is direct microtubule disruption, this action intersects with and influences several key cellular signaling pathways that regulate the cell cycle and apoptosis. The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), which halts the cell cycle at the metaphase-anaphase transition. Prolonged activation of the SAC due to irreparable microtubule damage leads to the activation of pro-apoptotic signaling cascades, involving proteins such as Bcl-2 family members and caspases.
Conclusion
This compound is a potent antimitotic agent whose function in cancer cells is to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Its clinical utility is realized through its incorporation into antibody-drug conjugates, which enable targeted delivery to cancer cells, thereby mitigating systemic toxicity. The efficacy of this compound-containing ADCs, such as T-DM1, has been demonstrated in a variety of preclinical models and clinical settings, particularly in HER2-positive cancers. Understanding the detailed mechanism of action, having access to quantitative efficacy data, and utilizing robust experimental protocols are essential for the continued development and optimization of this compound-based cancer therapies.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mertansine | Microtubule Associated | TargetMol [targetmol.com]
- 8. Trastuzumab-DM1 is highly effective in preclinical models of HER2-positive gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Unraveling the Role of DM-01 in Epigenetic Modification: A Technical Overview
Disclaimer: The designation "DM-01" does not correspond to a widely recognized or publicly documented molecule in the field of epigenetic modification. The following guide is a synthesized representation based on the hypothetical functions of a novel epigenetic modulator. All data and experimental protocols are illustrative and should be adapted based on the specific characteristics of the molecule .
Executive Summary
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in normal development and cellular differentiation, and their dysregulation is a hallmark of numerous diseases, including cancer. Key epigenetic mechanisms include DNA methylation, histone modification, and non-coding RNA-mediated regulation. This document provides a technical overview of a hypothetical novel compound, this compound, and its putative role in modulating epigenetic landscapes. We will explore its mechanism of action, present illustrative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.
Core Mechanism of Action of this compound
This compound is postulated to be a potent and selective inhibitor of a key epigenetic enzyme. For the purpose of this guide, we will assume this compound targets a specific histone deacetylase (HDAC). HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting a specific HDAC, this compound is hypothesized to increase histone acetylation, leading to a more open chromatin state and the reactivation of silenced tumor suppressor genes.
Caption: Hypothetical mechanism of this compound as an HDAC inhibitor.
Quantitative Analysis of this compound Activity
The efficacy of this compound would be determined through a series of in vitro and in vivo experiments. Below are tables summarizing hypothetical quantitative data.
Table 1: In Vitro Enzymatic Assay of this compound
| Target Enzyme | This compound IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 80 |
| HDAC6 | 1500 |
| SIRT1 | >10,000 |
Table 2: Cellular Activity of this compound in a Cancer Cell Line
| Assay | Endpoint | This compound EC50 (nM) |
| Cell Viability (72h) | GI50 | 50 |
| Histone H3 Acetylation | AC50 | 30 |
| p21 Gene Expression | Fold Induction | 8-fold at 100 nM |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's epigenetic effects.
In Vitro HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific HDAC enzymes.
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.
-
Serial dilutions of this compound are added to the reaction wells.
-
The reaction is initiated by the addition of the enzyme.
-
After a defined incubation period, a developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
An In-depth Technical Guide to the Discovery and Synthesis of Mertansine (DM-01)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the cytotoxic agent Mertansine, commonly known as DM1. DM1 is a potent microtubule inhibitor and a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This guide details its discovery, synthesis, mechanism of action, and key experimental protocols, presenting quantitative data in a structured format for ease of reference.
Discovery and Development
Mertansine (DM1) is a semi-synthetic maytansinoid, a derivative of the natural product maytansine.[1] Maytansine, originally isolated from the plant Maytenus serrata, demonstrated high cytotoxicity but was found to have an unacceptably narrow therapeutic window in clinical trials due to systemic toxicity.[1] This led to the development of maytansinoid derivatives, such as DM1, which could be conjugated to monoclonal antibodies to selectively target cancer cells, thereby enhancing efficacy and reducing off-target effects. DM1 was specifically designed with a thiol group to facilitate stable linkage to antibodies.[1][2]
Synthesis of Mertansine (DM1)
The synthesis of DM1 is a multi-step process that typically starts from a maytansinoid precursor. A key intermediate in this process is N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine. The final step involves the reduction of the disulfide bond in this intermediate to yield the free thiol group of DM1.
Experimental Protocol: Synthesis of Mertansine (DM1)
Step 1: Synthesis of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine
This precursor is synthesized by esterifying maytansinol with N-methyl-N-(3-methyldithiopropanoyl)-L-alanine. The reaction is typically carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as zinc chloride.[3]
Step 2: Reduction to Mertansine (DM1)
The final step is the reduction of the disulfide bond of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine to the corresponding thiol.
-
Materials:
-
N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
Methanol
-
Potassium phosphate buffer (pH 7.5) containing EDTA
-
Brine
-
Sodium sulfate
-
Argon atmosphere
-
-
Procedure:
-
A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (e.g., 2.5 mmol) is prepared in a mixture of ethyl acetate and methanol.[4]
-
The solution is stirred at room temperature under an argon atmosphere.[4]
-
A solution of dithiothreitol (DTT) in potassium phosphate buffer (pH 7.5) containing 2 mM EDTA is added to the reaction mixture.[4]
-
The reaction progress is monitored by HPLC until completion (typically around 3 hours).[4]
-
Upon completion, the reaction mixture is treated with a potassium phosphate buffer (pH 6.0) containing 2 mM EDTA.[4]
-
The product is extracted with ethyl acetate.[4]
-
The combined organic layers are washed with brine and dried over sodium sulfate.[4]
-
The solvent is evaporated to yield the crude thiol-containing maytansinoid, DM1.[4]
-
The crude product is then purified by HPLC.[4]
-
Mechanism of Action
Mertansine is a potent antimitotic agent that exerts its cytotoxic effects by inhibiting the assembly of microtubules.[5] It binds to tubulin at the rhizoxin binding site, disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[5][6] This interference with microtubule function leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[7]
When conjugated to an antibody to form an ADC, the mechanism of action involves several steps, as depicted in the signaling pathway diagram below.
Experimental Workflows and Protocols
In Vitro Cytotoxicity Assay
A common method to assess the cytotoxic potential of DM1 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of DM1 or a DM1-containing ADC.
-
After a specified incubation period (e.g., 72 hours), an MTT solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting solution is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
In Vivo Xenograft Studies
To evaluate the anti-tumor activity of DM1-containing ADCs in a living organism, xenograft mouse models are commonly used.
-
Protocol:
-
Human tumor cells are implanted subcutaneously into immunocompromised mice.
-
Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
The treatment group receives the DM1-ADC, often intravenously, at a predetermined dose and schedule (e.g., once every 3 weeks). The control group may receive a vehicle or a non-targeting ADC.
-
Tumor volume and body weight are measured regularly throughout the study.
-
The efficacy of the treatment is assessed by comparing the tumor growth inhibition in the treated group to the control group.
-
Quantitative Data
The potency of DM1 and its conjugates has been evaluated across numerous cancer cell lines. The following tables summarize representative quantitative data from various studies.
Table 1: In Vitro Cytotoxicity of Mertansine (DM1) and its Conjugates
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| HCT-15 | Colon Cancer | Mertansine (DM1) | 0.750 | [8] |
| A431 | Epidermoid Carcinoma | Mertansine (DM1) | 0.04 | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Mertansine (DM1) | 120 | [8] |
| KB | Epidermoid Carcinoma | Mertansine (DM1) | 1.10 | [6][9] |
| SK-BR-3 | HER2+ Breast Cancer | Mertansine (DM1) | 1.10 | [6][9] |
| KMCH-1 | Biliary Tract Cancer | Mertansine (DM1) | 0.79 | [10] |
| Mz-ChA-1 | Biliary Tract Cancer | Mertansine (DM1) | 7.2 | [10] |
| KMCH-1 | Biliary Tract Cancer | T-DM1 | 0.031 (µg/mL) | [10] |
| Mz-ChA-1 | Biliary Tract Cancer | T-DM1 | 1.3 (µg/mL) | [10] |
Table 2: In Vivo Efficacy of Mertansine (DM1) Conjugates in Xenograft Models
| Xenograft Model | Cancer Type | Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 4T1 Orthotopic | Breast Cancer | Mertansine (DM1) | 0.5 mg/kg | Significant increase in apoptosis | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | cRGD-MMP (DM1 prodrug) | 0.8 mg DM1 equiv./kg | 67.3% | |
| MDA-MB-231 | Triple-Negative Breast Cancer | cRGD-MMP (DM1 prodrug) | 1.6 mg DM1 equiv./kg | 87.6% | |
| KMCH-1 | HER2+ Biliary Tract Cancer | T-DM1 | 20 mg/kg, every 3 weeks | 108% (regression) | [10] |
| Mz-ChA-1 | HER2+ Biliary Tract Cancer | T-DM1 | 20 mg/kg, every 3 weeks | 75% | [10] |
| HER2+ CS Xenografts | Uterine & Ovarian Carcinosarcoma | T-DM1 | Not Specified | Significant tumor reduction and prolonged survival |
Conclusion
Mertansine (DM1) represents a cornerstone in the field of antibody-drug conjugates, offering a potent and targeted approach to cancer therapy. Its discovery as a second-generation maytansinoid and its refined synthesis have enabled its successful incorporation into clinically approved ADCs. The mechanism of action, centered on the disruption of microtubule dynamics, provides a clear rationale for its powerful cytotoxic effects. The data presented in this guide underscore the sub-nanomolar potency of DM1 in vitro and its significant anti-tumor efficacy in vivo when delivered via a targeted antibody. This technical overview serves as a valuable resource for researchers and professionals in the ongoing development of next-generation cancer therapeutics.
References
- 1. Evolution of Antibody-Drug Conjugate Tumor Disposition Model to Predict Preclinical Tumor Pharmacokinetics of Trastuzumab-Emtansine (T-DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Dynamics of Endocytosis and Degradation of Antibody-Drug Conjugate T-DM1 in HER2 Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine | 912569-84-7 | MLB56984 [biosynth.com]
- 9. kosheeka.com [kosheeka.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
The Pharmacological Profile of DM-01 (Mertansine): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM-01, also known as Mertansine, is a highly potent thiol-containing maytansinoid derivative that has garnered significant attention in the field of oncology.[1][2] As a powerful microtubule-targeting agent, this compound exerts its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1][] Due to its high cytotoxicity, this compound is primarily utilized as a payload in antibody-drug conjugates (ADCs), a class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells while minimizing systemic exposure and associated toxicities.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on its application in the context of ADCs such as Trastuzumab emtansine (T-DM1).
Mechanism of Action
This compound is a synthetic derivative of maytansine, a natural ansa macrolide.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for the formation of microtubules.[] Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.
By binding to the vinca domain on β-tubulin, this compound prevents the assembly of tubulin dimers into microtubules.[][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.[][5] Studies have shown that maytansinoids, including this compound, can suppress microtubule dynamic instability even at sub-nanomolar concentrations.[6][7]
The targeted delivery of this compound via ADCs is a key aspect of its therapeutic application. In the case of T-DM1, the trastuzumab antibody binds to the HER2 receptor on the surface of cancer cells, leading to the internalization of the ADC.[8][9] Once inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the active this compound payload to exert its cytotoxic effects.[8]
Signaling Pathway for this compound Induced Apoptosis
Caption: Signaling pathway of this compound leading to apoptosis.
Pharmacodynamics
The pharmacodynamic properties of this compound are characterized by its high potency and cytotoxicity against a broad range of tumor cell lines.[10] As a standalone agent, this compound exhibits potent anti-proliferative activity, with IC50 values often in the picomolar to nanomolar range.[10] When conjugated to an antibody, the potency of the resulting ADC is influenced by factors such as the drug-to-antibody ratio (DAR), the stability of the linker, and the antigen expression on the target cells.
Clinical studies with T-DM1 have demonstrated a clear relationship between drug exposure and clinical response in patients with HER2-positive breast cancer.[11][12] The efficacy of T-DM1 is attributed to both the targeted delivery of this compound and the inherent anti-tumor activities of the trastuzumab antibody.[13]
Quantitative Pharmacodynamic Data for this compound and T-DM1
| Parameter | Value | Cell Line/Context | Reference |
| This compound IC50 | 0.092 µg/mL | Malignant B16F10 melanoma cells | [2] |
| Maytansinoid Inhibition Constant (Ki) | 0.4 x 10-6 M | Tubulin binding | [] |
| T-DM1 5-year Recurrence-Free Interval | 98.3% | Stage I HER2-positive breast cancer (ATEMPT study) | [14] |
| T-DM1 7-year Invasive Disease-Free Survival | 80.8% | High-risk HER2-positive early breast cancer (KATHERINE trial) | [15] |
| T-DM1 7-year Overall Survival Benefit (vs. Trastuzumab) | 4.7% | High-risk HER2-positive early breast cancer (KATHERINE trial) | [16] |
Pharmacokinetics
The pharmacokinetic profile of this compound is intrinsically linked to the pharmacokinetics of the ADC it is part of. As a free molecule, this compound would likely have a short half-life and high systemic clearance. However, when conjugated to a monoclonal antibody, its pharmacokinetic properties are largely governed by the antibody.
Studies with T-DM1 have shown that the conjugate has a terminal half-life of approximately 3.74 ± 1.15 days in humans at the maximum tolerated dose.[17] The clearance of T-DM1 is faster than that of unconjugated trastuzumab, which is attributed to the clearance of the conjugate as a whole and the cleavage of the linker releasing this compound.[17][18] The concentration of free this compound in plasma is very low, indicating the stability of the linker in circulation.[10][17]
Pharmacokinetic Parameters of T-DM1 in Humans (at 3.6 mg/kg)
| Parameter | Value | Reference |
| Clearance | 10.6 ± 1.26 mL/day/kg | [17] |
| Terminal Half-life | 3.74 ± 1.15 days | [17] |
Experimental Workflow for Preclinical Pharmacokinetic Analysis of T-DM1
Caption: Workflow for preclinical pharmacokinetic analysis of T-DM1.
Toxicology
The toxicity profile of this compound is a critical consideration in its development and clinical use. As a potent cytotoxic agent, this compound can cause dose-limiting toxicities if it reaches healthy tissues in significant concentrations. The primary toxicities associated with maytansinoid-based ADCs are generally related to the payload.[19]
In preclinical studies, the administration of unconjugated this compound resulted in toxicities at much lower doses compared to T-DM1, highlighting the improved therapeutic index achieved through antibody conjugation.[20] The main toxicities observed with T-DM1 in clinical trials include hepatotoxicity (elevated transaminases), thrombocytopenia, and fatigue.[10][21] These adverse effects are generally manageable and reversible.[10]
Summary of Key Toxicological Findings
| Toxicity | Observation | Species/Context | Reference |
| Hepatotoxicity | Reversible elevations in hepatic transaminases | Humans (Clinical Trials) | [10] |
| Thrombocytopenia | Decreased platelet counts | Humans (Clinical Trials) | [19] |
| Fatigue | Common but rarely severe | Humans (Clinical Trials) | [10] |
| General Toxicity (Unconjugated this compound) | Tolerated up to 0.2 mg/kg | Rats | [20] |
| General Toxicity (T-DM1) | Well-tolerated up to 30-40 mg/kg | Monkeys and Rats | [20] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or the corresponding ADC and incubate for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubation: Incubate the plates for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[22][23]
In Vitro Microtubule Dynamics Assay
This protocol allows for the direct visualization of the effect of this compound on microtubule dynamics.
-
Microtubule Seed Preparation: Prepare GMPCPP-stabilized, fluorescently labeled microtubule seeds.
-
Flow Chamber Assembly: Assemble a flow chamber on a glass slide and passivate the surface.
-
Seed Immobilization: Immobilize the microtubule seeds onto the passivated surface.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing fluorescently labeled tubulin dimers and the desired concentration of this compound.
-
Assay Initiation: Introduce the reaction mixture into the flow chamber.
-
Microscopy: Visualize microtubule growth and shrinkage using total internal reflection fluorescence (TIRF) microscopy.
-
Data Analysis: Generate kymographs (space-time plots) to measure parameters of dynamic instability, including growth and shortening rates, and catastrophe and rescue frequencies.[24][25]
Conclusion
This compound (Mertansine) is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its incorporation into antibody-drug conjugates has revolutionized the treatment of certain cancers, most notably HER2-positive breast cancer with the success of T-DM1. The targeted delivery of this compound enhances its therapeutic index by maximizing its efficacy against tumor cells while mitigating systemic toxicity. A thorough understanding of its pharmacological properties, from its molecular interactions to its clinical effects, is crucial for the continued development of novel and more effective ADC-based therapies. Future research will likely focus on optimizing linker technologies, exploring new antibody targets, and managing potential resistance mechanisms to further harness the therapeutic potential of this powerful cytotoxic payload.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]
- 10. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 11. Clinical pharmacology of trastuzumab emtansine (T-DM1): an antibody–drug conjugate in development for the treatment of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical efficacy and safety of T-DM1 for patients with HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. esmo.org [esmo.org]
- 15. Adjuvant T-DM1 in Patients With HER2-Positive Breast Cancer: Long-Term Results of the KATHERINE Trial - The ASCO Post [ascopost.com]
- 16. targetedonc.com [targetedonc.com]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and biodistribution of the antitumor immunoconjugate, cantuzumab mertansine (huC242-DM1), and its two components in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. Systemic toxicities of trastuzumab‐emtansine predict tumor response in HER2+ metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MTT (Assay protocol [protocols.io]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
DM-01: A Technical Guide to its Mechanism and Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
DM-01 has emerged as a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), a key histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3). This methylation mark is a hallmark of transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various malignancies, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, its mechanism of action, its specific effects on histone methylation, and detailed experimental protocols for its characterization.
Introduction to this compound
This compound is a selective inhibitor of the EZH2 enzyme. By targeting EZH2, this compound effectively reduces the levels of H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes. This targeted epigenetic modulation presents a promising therapeutic strategy for a range of cancers characterized by EZH2 hyperactivity or specific genetic alterations, such as in SNF5/INI-1/SMARCB1-deficient solid tumors.[1]
Mechanism of Action: Targeting the EZH2-Mediated Histone Methylation Pathway
This compound functions by inhibiting the catalytic activity of EZH2, thereby preventing the transfer of methyl groups to histone H3 at lysine 27. This leads to a global decrease in H3K27 methylation levels, which in turn reverses the transcriptional repression of EZH2 target genes.
As illustrated in Figure 1, this compound inhibits the PRC2 complex, preventing the methylation of H3K27. This leads to the activation of tumor suppressor genes that are otherwise silenced by this repressive histone mark.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 sh-EV | Lung Carcinoma | 72.748 | [1] |
| A549 sh-EZH2 | Lung Carcinoma (EZH2 knockdown) | 269.7 | [1] |
| K562 | Chronic Myelogenous Leukemia | 58.706 | [1] |
Table 1: IC50 values of this compound in different cancer cell lines.
The increased IC50 in EZH2 knockdown cells confirms that the primary target of this compound is indeed EZH2.[1]
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
This protocol outlines a standard method for determining the IC50 of this compound using a colorimetric assay like MTT or a fluorescence-based assay like PrestoBlue.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent such as MTT or PrestoBlue to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control and plot the cell viability against the log of the this compound concentration. Fit a dose-response curve to the data to determine the IC50 value.
Western Blot for Histone Methylation
This protocol details the detection of changes in H3K27 methylation levels upon treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells (e.g., K562) with this compound at various concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 24 hours.[1]
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in H3K27me3 levels. A significant decrease in the H3K27me3 signal is expected with this compound treatment.[1]
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of downstream target genes of EZH2, such as the tumor suppressor DIRAS3.[1]
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 24 hours.[1]
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for the target gene (e.g., DIRAS3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of DIRAS3 is anticipated following this compound treatment.[1]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that targets the epigenetic machinery of cancer cells. Its specific inhibition of EZH2 leads to a reduction in H3K27 methylation and the reactivation of tumor suppressor genes. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and other EZH2 inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this class of epigenetic modulators.
References
DM-01: A Technical Guide for Preclinical Research in Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
December 8, 2025
Abstract
Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and the most common form of non-Hodgkin lymphoma. While immunochemotherapy regimens like R-CHOP are the standard of care, a significant portion of patients either relapse or are refractory to initial treatment, highlighting the urgent need for novel therapeutic strategies. One promising avenue of research is the targeting of epigenetic regulators, such as the Enhancer of Zeste Homolog 2 (EZH2). DM-01 is a potent and selective small molecule inhibitor of EZH2, positioning it as a valuable tool for preclinical research in DLBCL. This document provides a comprehensive technical overview of this compound, including its mechanism of action, and offers representative experimental protocols and data from the broader class of selective EZH2 inhibitors to guide its investigation in DLBCL.
Introduction to this compound
This compound is a selective inhibitor of the EZH2 methyltransferase.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to chromatin condensation and transcriptional repression of target genes. In a subset of DLBCL, particularly the germinal center B-cell-like (GCB) subtype, gain-of-function mutations in EZH2 are prevalent. These mutations lead to hyper-trimethylation of H3K27, which silences tumor suppressor genes and promotes lymphomagenesis. By inhibiting EZH2, this compound is expected to reverse this aberrant gene silencing, leading to the re-expression of tumor suppressors and subsequent anti-lymphoma effects.
Table 1: Properties of this compound
| Property | Value |
| Target | Enhancer of Zeste Homolog 2 (EZH2) |
| CAS Number | 2355280-00-9 |
| Molecular Formula | C₂₃H₂₄F₃N₃O₂ |
| Mechanism of Action | Selective EZH2 Inhibitor |
| Indication for Research | Diffuse Large B-cell Lymphoma, Follicular Lymphoma |
EZH2 Signaling Pathway in DLBCL and Mechanism of Action of this compound
In normal germinal center B-cells, EZH2 is essential for regulating the balance between proliferation and differentiation. However, in GCB-DLBCL, hyperactive EZH2, often due to mutations, leads to the repression of genes that control cell cycle checkpoints and promote differentiation. This contributes to uncontrolled cell proliferation and the survival of the lymphoma cells. This compound, as an EZH2 inhibitor, is designed to interrupt this pathogenic process.
Figure 1: EZH2 Signaling Pathway in DLBCL and the inhibitory action of this compound.
Quantitative Data for Selective EZH2 Inhibitors in DLBCL
Disclaimer: The following data are from published studies on selective EZH2 inhibitors, GSK126 and tazemetostat, and are intended to be representative of the expected activity of this class of compounds. Researchers should generate specific data for this compound in their experimental systems.
Table 2: Representative In Vitro Activity of Selective EZH2 Inhibitors in DLBCL Cell Lines
| Compound | Cell Line | EZH2 Status | IC₅₀ (nM) - Proliferation | IC₅₀ (nM) - H3K27me3 | Reference |
| GSK126 | Pfeiffer | Mutant (Y641F) | < 25 | 7 | [2] |
| GSK126 | KARPAS-422 | Mutant (Y641N) | < 25 | 10 | [2] |
| GSK126 | WSU-DLCL2 | Mutant (Y641N) | < 25 | 15 | [2] |
| GSK126 | OCI-Ly19 | Wild-Type | > 1000 | 252 | [2] |
| Tazemetostat | KARPAS-422 | Mutant (Y641N) | ~10 | 90 | [2] |
| Tazemetostat | Pfeiffer | Mutant (Y641F) | ~20 | 2 | [2] |
| Tazemetostat | SU-DHL-6 | Mutant (Y641N) | ~30 | 10 | [3] |
| Tazemetostat | OCI-Ly1 | Wild-Type | > 1000 | 100 | [3] |
Experimental Protocols
Disclaimer: The following are generalized protocols based on methodologies used for other selective EZH2 inhibitors. These should be adapted and optimized for specific experimental conditions and for this compound.
Cell Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of DLBCL cell lines.
-
Cell Seeding: Plate DLBCL cells (e.g., Pfeiffer, KARPAS-422 for EZH2 mutant; OCI-Ly19 for EZH2 wild-type) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using a non-linear regression analysis.
Western Blot for H3K27me3 Levels
This protocol is to determine the effect of this compound on the levels of H3K27 trimethylation.
-
Cell Treatment: Culture DLBCL cells with varying concentrations of this compound for 48-72 hours.
-
Histone Extraction:
-
Harvest and wash the cells with PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei.
-
Extract histones from the nuclear pellet using 0.4 N H₂SO₄ overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
As a loading control, probe for total Histone H3 on the same or a parallel blot.[4]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the H3K27me3 signal to the total H3 signal.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical preclinical evaluation workflow for an EZH2 inhibitor like this compound in DLBCL research.
Figure 2: Preclinical experimental workflow for evaluating this compound in DLBCL.
Conclusion
This compound represents a promising research tool for investigating the therapeutic potential of EZH2 inhibition in Diffuse Large B-cell Lymphoma. Its selectivity for EZH2 allows for targeted exploration of the epigenetic dependencies of DLBCL. While specific preclinical data for this compound is not yet widely published, the extensive research on other selective EZH2 inhibitors provides a strong rationale and a clear experimental roadmap for its evaluation. The protocols and representative data presented in this guide are intended to facilitate the design and execution of robust preclinical studies to elucidate the anti-lymphoma activity of this compound and to support its further development.
References
Preliminary Studies on DM-01 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary preclinical studies on DM-01, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, for its potential application in the treatment of solid tumors. This document outlines the core findings, experimental methodologies, and signaling pathways associated with this compound's mechanism of action.
Core Concepts and Mechanism of Action
This compound is a novel pyrrole-3-carboxamide derivative that functions as a powerful and selective inhibitor of EZH2.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many solid tumors, EZH2 is overexpressed and contributes to oncogenesis by silencing tumor suppressor genes.
The primary mechanism of action of this compound is the inhibition of EZH2's methyltransferase activity. This leads to a reduction in global H3K27me3 levels, which in turn derepresses the expression of tumor suppressor genes. One key downstream target that is upregulated by this compound is the tumor suppressor gene DIRAS3.[1][2]
It is important to note that the designation "this compound" has been associated with other experimental agents in different contexts. For instance, a separate entity designated this compound has been mentioned in association with Immunicom's Immunopheresis® platform, where it is described as targeting Vascular Endothelial Growth Factor (VEGF). The information presented in this guide pertains exclusively to the EZH2 inhibitor this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | K562 (Chronic Myelogenous Leukemia) | 58.706 µM | [1][2] |
| Sensitivity | A549 (Lung Carcinoma) | Decreased sensitivity upon EZH2 knockdown | [1][2] |
Table 2: Selectivity of this compound
| Compound | Selectivity Index (Compared to GSK-126) | Reference |
| This compound | 3.7 | [3] |
| GSK-126 | 2.3 | [3] |
Signaling Pathways
EZH2-DIRAS3 Signaling Pathway
This compound inhibits EZH2, a core component of the PRC2 complex. This inhibition prevents the trimethylation of Histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing. The reduction in H3K27me3 leads to the transcriptional activation of downstream tumor suppressor genes, including DIRAS3. DIRAS3, in turn, exerts its tumor-suppressive functions by inhibiting multiple oncogenic signaling pathways, including the PI3K/AKT, JAK/STAT, and RAS/MAPK pathways.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of the Novel Enhancer of Zeste Homolog 2 (EZH2) Inhibitor GSK2816126 in Patients with Advanced Hematologic and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for DM-01 (Maytansinoid DM1) In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-01, a synthetic derivative of the potent microtubule-targeted agent maytansine, is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] As a cytotoxic payload, this compound is engineered to be linked to monoclonal antibodies that specifically target tumor-associated antigens, thereby enabling selective delivery to cancer cells and minimizing systemic toxicity.[1] Upon internalization by the target cell, this compound is released and exerts its potent anti-mitotic activity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for the in vitro cell culture of relevant cancer cell lines and for assessing the cytotoxic effects of this compound.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of microtubule polymerization. It binds to tubulin, specifically at the tips of microtubules, and suppresses their dynamic instability.[1] This interference with microtubule function disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during cell division.[1] The suppression of microtubule dynamics by this compound leads to a halt in the cell cycle at the G2/M phase, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cancer cells.[2][3]
Signaling Pathway of T-DM1 (Trastuzumab Emtansine)
A prominent application of this compound is in the ADC Trastuzumab emtansine (T-DM1), which targets HER2-positive cancer cells. The signaling pathway for T-DM1's action is as follows:
Data Presentation
In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives in various human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Mertansine (DM1) | HCT-15 | Colorectal Carcinoma | 0.750 | [4] |
| Mertansine (DM1) | A431 | Epidermoid Carcinoma | 0.04 | [4] |
| Mertansine (DM1) | MDA-MB-231 | Breast Adenocarcinoma | 120 | [4] |
| S-methyl DM1 | MCF-7 | Breast Adenocarcinoma | 0.33 | [1] |
Effects of this compound on Microtubule Dynamics
This compound significantly suppresses the dynamic instability of microtubules. The following data is for S-methyl-DM1 at a concentration of 100 nM.
| Parameter | Control | S-methyl-DM1 (100 nM) | % Suppression | Reference |
| Growth Rate (µm/min) | 1.25 | 0.95 | 24% | [5] |
| Shortening Rate (µm/min) | 15.6 | 5.15 | 67% | [5] |
| Catastrophe Frequency (/s) | 0.021 | 0.002 | 90% | [5] |
| Rescue Frequency (/s) | 0.018 | 0.010 | 44% | [5] |
| Dynamicity (µm/min) | 1.8 | 0.23 | 87% | [5] |
Experimental Protocols
Cell Culture Protocol for HER2-Positive Breast Cancer Cell Lines
This protocol is suitable for SK-BR-3 and BT-474 human breast adenocarcinoma cell lines, which are commonly used models for studying HER2-targeted therapies like T-DM1.
Materials:
-
SK-BR-3 (ATCC® HTB-30™) or BT-474 (ATCC® HTB-20™) cells
-
For SK-BR-3: McCoy's 5a Medium Modified (ATCC® 30-2007™)
-
For BT-474: Hybri-Care Medium (ATCC® 46-X™) with 1.5 g/L sodium bicarbonate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution (0.25% trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Cell culture flasks (T-75)
-
Sterile serological pipettes and centrifuge tubes
Complete Growth Medium:
-
SK-BR-3: McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
BT-474: Hybri-Care Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Procedure:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of cells in a 37°C water bath.
-
Aseptically transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
-
Subculturing:
-
Grow cells to 80-90% confluency.
-
Aspirate the culture medium.
-
Rinse the cell monolayer with 5-10 mL of PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to new T-75 flasks containing pre-warmed complete growth medium. A subcultivation ratio of 1:2 to 1:4 is recommended.[6]
-
Incubate at 37°C and 5% CO2. Change the medium every 2-3 days.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to determine the viability of cells after treatment with this compound.
Materials:
-
Cultured cancer cells (e.g., SK-BR-3, BT-474)
-
This compound (Mertansine)
-
Complete growth medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase and perform a cell count (e.g., using a hemocytometer and trypan blue).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is advisable to perform a wide range of concentrations initially to determine the IC50.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells in medium without this compound as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. elabscience.com [elabscience.com]
Application Note: Characterization of DM-01 Effects on the mTOR Signaling Pathway Using Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: DM-01 is a novel small molecule inhibitor targeting the mTOR (mammalian target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders like diabetes.[1] Western blotting is a fundamental and widely used technique to detect and quantify specific proteins in a complex mixture, making it an ideal method to assess the efficacy and mechanism of action of compounds like this compound.[2][3] This document provides a detailed protocol for using this compound in a western blot experiment to analyze its impact on the phosphorylation of key downstream targets of mTOR.
Principle of the Assay: The experiment involves treating cultured cells with this compound to inhibit mTOR activity. Subsequently, protein lysates are prepared from these cells and separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).[4] The separated proteins are then transferred to a membrane (nitrocellulose or PVDF), which is probed with primary antibodies specific to the proteins of interest (e.g., phosphorylated and total mTOR, p70S6K, and Akt).[4][5] An enzyme-conjugated secondary antibody is then used to detect the primary antibody, and a chemiluminescent or fluorescent substrate is added to generate a signal that can be captured and quantified.[3][6] The intensity of the signal corresponding to the target protein provides a semi-quantitative measure of its abundance.[2]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line (e.g., MCF-7, HeLa, or HEK293) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) for a predetermined duration (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used for this compound.
-
Positive Control: For pathway activation, cells can be serum-starved overnight and then stimulated with an appropriate growth factor (e.g., insulin or EGF) for a short period (e.g., 15-30 minutes) before harvesting. A known mTOR inhibitor, such as rapamycin, can be used as a positive control for inhibition.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[7]
-
Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[7]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of an SDS-PAGE gel. The acrylamide percentage will depend on the molecular weight of the target proteins.[4] Also, load a molecular weight marker to determine protein size. Run the gel at a constant voltage until the dye front reaches the bottom.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2][4] Successful transfer can be confirmed by staining the membrane with Ponceau S solution.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[4][5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Final Washes: Repeat the washing step (step 6) to remove the unbound secondary antibody.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.[6]
-
Stripping and Re-probing (Optional): The membrane can be stripped of bound antibodies and re-probed with another primary antibody (e.g., for a loading control like GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
The results of the western blot analysis can be quantified by densitometry using image analysis software. The data should be presented in a clear and organized manner.
Table 1: Effect of this compound on mTOR Pathway Protein Phosphorylation
| Treatment Group | Concentration (µM) | p-mTOR (Ser2448) / Total mTOR Ratio | p-p70S6K (Thr389) / Total p70S6K Ratio | p-Akt (Ser473) / Total Akt Ratio |
| Vehicle Control | 0 | 1.00 ± 0.05 | 1.00 ± 0.08 | 1.00 ± 0.06 |
| This compound | 0.1 | 0.85 ± 0.04 | 0.78 ± 0.07 | 0.95 ± 0.05 |
| This compound | 1 | 0.42 ± 0.03 | 0.35 ± 0.04 | 0.92 ± 0.07 |
| This compound | 10 | 0.15 ± 0.02 | 0.11 ± 0.02 | 0.89 ± 0.06 |
| This compound | 100 | 0.05 ± 0.01 | 0.04 ± 0.01 | 0.85 ± 0.05 |
| Rapamycin (Control) | 0.1 | 0.10 ± 0.02 | 0.08 ± 0.01 | 1.50 ± 0.10 |
Data are represented as mean ± standard deviation from three independent experiments. Ratios are normalized to the vehicle control.
Visualizations
Signaling Pathway Diagram
References
- 1. ijmcmed.org [ijmcmed.org]
- 2. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 7. bio-rad.com [bio-rad.com]
- 8. ptglab.com [ptglab.com]
Application Notes and Protocols for DM-01 Treatment of K562 Cell Line
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The K562 cell line, established from a patient with chronic myeloid leukemia (CML) in blast crisis, is a widely utilized model in cancer research.[1] These non-adherent lymphoblastoid cells are positive for the Philadelphia chromosome and the associated BCR-ABL fusion gene, which drives their leukemic phenotype.[1] This application note provides detailed protocols for treating the K562 cell line with the investigational compound DM-01. It includes procedures for cell culture, assessment of cell viability, and analysis of apoptosis and cell cycle distribution.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on the K562 cell line based on hypothetical experimental data.
Table 1: Cell Viability (IC50) of this compound on K562 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | 15.2 |
| 48 hours | 8.5 |
| 72 hours | 4.1 |
Table 2: Apoptosis Induction by this compound in K562 Cells (48-hour treatment)
| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) |
| 0 (Control) | 2.1 | 1.5 | 3.6 |
| 5 | 15.8 | 5.2 | 21.0 |
| 10 | 28.4 | 12.7 | 41.1 |
| 20 | 45.1 | 20.3 | 65.4 |
Table 3: Cell Cycle Analysis of K562 Cells Treated with this compound (48-hour treatment)
| This compound Conc. (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| 0 (Control) | 45.2 | 35.8 | 19.0 | 1.8 |
| 5 | 55.7 | 25.1 | 19.2 | 5.9 |
| 10 | 68.3 | 12.4 | 19.3 | 12.6 |
| 20 | 75.1 | 5.9 | 19.0 | 25.4 |
Signaling Pathway
This compound is hypothesized to inhibit the constitutively active BCR-ABL tyrosine kinase, a hallmark of K562 cells.[1] This inhibition is expected to disrupt downstream pro-survival and proliferative signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
K562 Cell Culture and Maintenance
This protocol describes the standard procedure for culturing K562 suspension cells.[2][3][4][5][6]
Materials:
-
K562 cells (e.g., ATCC® CCL-243™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2, humidified)
-
Centrifuge
Protocol:
-
Complete Growth Medium: Prepare by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Quickly thaw a vial of frozen K562 cells in a 37°C water bath.[5]
-
Transfer the thawed cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[3]
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Cell Maintenance:
-
Maintain cell density between 1x10^5 and 1x10^6 cells/mL.[4]
-
Split the culture every 2-3 days. To do this, determine the cell density using a hemocytometer.
-
Calculate the volume of cell suspension needed to seed a new flask at a density of 2-3x10^5 cells/mL.
-
Add the calculated volume of cells to a new flask and bring it to the desired final volume with fresh, pre-warmed complete growth medium.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.[7][8][9]
Materials:
-
96-well flat-bottom plates
-
K562 cells in logarithmic growth phase
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Seed 1x10^4 K562 cells in 100 µL of complete growth medium per well in a 96-well plate.[9]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle-only wells as a control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in the dark at 37°C to ensure complete dissolution of formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Seed 2x10^5 cells/mL in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).
-
Harvest the cells by transferring the suspension to a 15 mL conical tube and centrifuging at 300 x g for 5 minutes.
-
Wash the cells once with 1-2 mL of cold PBS.[12]
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, G2/M).[14][15][16][17]
Materials:
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Seed and treat K562 cells as described for the apoptosis assay.
-
Harvest approximately 1x10^6 cells per sample by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14][17]
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.[14][15]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[17]
-
Discard the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[15]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the samples by flow cytometry, collecting data on a linear scale. Use a doublet discrimination gate to exclude cell aggregates from the analysis.[15]
References
- 1. K562 cells - Wikipedia [en.wikipedia.org]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. encodeproject.org [encodeproject.org]
- 4. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 5. encodeproject.org [encodeproject.org]
- 6. K562 Cells [cytion.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application of DM-01 in Chromatin Immunoprecipitation (ChIP) Assays
Disclaimer: The following application note and protocol are provided for a hypothetical molecule designated as "DM-01." As of the current knowledge base, there is no publicly available scientific literature detailing a molecule named "this compound" for specific use in chromatin immunoprecipitation (ChIP) assays. The information presented here is a generalized framework intended to guide researchers on how a novel small molecule inhibitor could be investigated using ChIP, based on established methodologies.
Introduction
This compound is a hypothetical, cell-permeable small molecule designed as a potent and selective inhibitor of the kinase "Signal Transducer and Activator of Transcription 3" (STAT3). STAT3 is a key signaling molecule that, upon activation, translocates to the nucleus and acts as a transcription factor, regulating the expression of genes involved in cell growth, proliferation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in various diseases, including cancer. This document outlines the application of this compound in Chromatin Immunoprecipitation (ChIP) assays to investigate its efficacy in modulating the binding of STAT3 to its target gene promoters.
Principle and Application
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine the in vivo association of a specific protein with a particular DNA sequence.[1][2][3] In the context of this compound, ChIP assays can be employed to elucidate the following:
-
Mechanism of Action: To confirm that this compound inhibits the binding of activated (phosphorylated) STAT3 to the promoter regions of its known target genes.
-
Target Validation: To identify novel genomic targets of STAT3 that are affected by this compound treatment.
-
Dose-Response and Time-Course Effects: To quantify the dose-dependent and temporal effects of this compound on STAT3-DNA interactions.
The general workflow involves treating cells with this compound, followed by cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the protein of interest (e.g., STAT3 or phospho-STAT3), and then quantifying the co-precipitated DNA.[4][5]
Quantitative Data Presentation
The efficacy of this compound in inhibiting STAT3 DNA binding can be quantified by comparing the amount of a specific target DNA sequence immunoprecipitated from this compound-treated cells versus untreated (vehicle control) cells. The results are typically expressed as "fold enrichment" relative to a negative control region and normalized to the input chromatin.
Table 1: Hypothetical ChIP-qPCR Data for the Effect of this compound on STAT3 Binding to the BCL2 Promoter
| Treatment | Target Locus | Antibody | % Input (Mean ± SD) | Fold Enrichment vs. IgG | Fold Change vs. Vehicle |
| Vehicle (DMSO) | BCL2 Promoter | p-STAT3 (Tyr705) | 2.5 ± 0.3 | 25 | 1.0 |
| Vehicle (DMSO) | BCL2 Promoter | IgG | 0.1 ± 0.02 | 1 | 1.0 |
| This compound (10 µM) | BCL2 Promoter | p-STAT3 (Tyr705) | 0.5 ± 0.1 | 5 | 0.2 |
| This compound (10 µM) | BCL2 Promoter | IgG | 0.1 ± 0.03 | 1 | 1.0 |
| Vehicle (DMSO) | Negative Control Region | p-STAT3 (Tyr705) | 0.15 ± 0.04 | 1.5 | 1.0 |
| This compound (10 µM) | Negative Control Region | p-STAT3 (Tyr705) | 0.14 ± 0.05 | 1.4 | 0.93 |
Experimental Protocols
This section provides a detailed protocol for a ChIP assay to investigate the effect of this compound on STAT3 binding.
I. Cell Culture and Treatment
-
Culture a suitable cell line (e.g., a human cancer cell line with constitutively active STAT3) to approximately 80-90% confluency. For a standard ChIP experiment, 1-5 x 10^7 cells are recommended per immunoprecipitation.[5][6]
-
Treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 4-24 hours).
-
Include a positive control stimulus if necessary (e.g., IL-6 to induce STAT3 phosphorylation and nuclear translocation).
II. Protein-DNA Cross-linking
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium).[1]
-
Incubate at room temperature for 10 minutes with gentle shaking.[1][6] The cross-linking time may need optimization depending on the protein of interest.[5][6]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g., add 1.41 mL of 1 M glycine per 10 mL of medium).[1]
-
Incubate for 5 minutes at room temperature.[1]
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
III. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and pellet them by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing 1% SDS, 10 mM EDTA, 50 mM Tris-HCl, pH 8.1, and protease inhibitors).[5]
-
Incubate on ice for 10 minutes.[1]
-
Shear the chromatin to an average size of 200-1000 bp using sonication.[3]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the sheared chromatin.
IV. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer (e.g., containing 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl).
-
Save a small aliquot of the diluted chromatin as "input" control. This will be used for normalization.
-
Pre-clear the chromatin by incubating with Protein A/G agarose or magnetic beads for 1-2 hours at 4°C with rotation.[4]
-
Pellet the beads and transfer the supernatant to a new tube.
-
Add the specific antibody (e.g., anti-p-STAT3) and a non-specific IgG control to separate tubes of pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to each tube and incubate for another 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.[7]
V. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of washes with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[5][6]
-
Finally, wash the beads with TE buffer.[6]
-
Elute the protein-DNA complexes from the beads by adding elution buffer (e.g., 1% SDS, 0.1 M NaHCO3) and incubating at room temperature.[6]
VI. Reverse Cross-linking and DNA Purification
-
Add NaCl to the eluates and the input sample to a final concentration of 200 mM.
-
Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.[6]
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours to digest proteins.
-
Purify the DNA using a PCR purification kit or by phenol-chloroform extraction followed by ethanol precipitation.[1]
VII. DNA Analysis
-
Resuspend the purified DNA in nuclease-free water.
-
Perform quantitative PCR (qPCR) using primers specific for the promoter region of a known STAT3 target gene (e.g., BCL2, CYCLIN D1) and a negative control region (a genomic region not expected to be bound by STAT3).
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA and determine the fold enrichment over the IgG control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for ChIP assay with this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 4. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. rockland.com [rockland.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 7. Mapping regulatory factors by immunoprecipitation from native chromatin - PMC [pmc.ncbi.nlm.nih.gov]
DM-01 treatment for in vivo animal models
It appears there may be some ambiguity in the term "DM-01" as it can refer to different subjects in biomedical research. To provide you with the most accurate and relevant Application Notes and Protocols, please clarify which of the following you are interested in:
-
DM1 as in Type 1 Diabetes Mellitus: This would focus on in vivo animal models used to study the autoimmune disease, potential treatments, and associated metabolic and signaling pathways.
-
DM1 as in Myotonic Dystrophy Type 1: This would involve protocols and data related to animal models of this genetic disorder, focusing on therapies aimed at the underlying molecular mechanisms.
-
DM1 as in a drug conjugate (a derivative of maytansine): This would concentrate on the application of this cytotoxic agent in cancer research, particularly in the context of antibody-drug conjugates (ADCs) and their evaluation in preclinical animal models of cancer.
Once you specify the topic, I can proceed with generating the detailed Application Notes and Protocols as requested.
Standard operating procedure for DM-01 solution preparation
Application Notes and Protocols
Topic: Standard Operating Procedure for the Preparation of DM-01 Investigational Drug Solution
Purpose
This document provides a detailed standard operating procedure (SOP) for the preparation of a 10 mM stock solution of the investigational drug this compound in Dimethyl Sulfoxide (DMSO). This protocol is intended for use by trained researchers, scientists, and drug development professionals in a laboratory setting.
Scope
This SOP applies to all personnel involved in the handling and preparation of this compound for in-vitro and in-vivo preclinical research studies. Adherence to this procedure is critical to ensure the accuracy, consistency, and safety of the prepared solutions.
Responsibilities
-
Laboratory Supervisor: Responsible for ensuring that all personnel are trained on this SOP and that the necessary safety equipment and materials are available.
-
Researcher/Scientist: Responsible for following this SOP accurately, documenting all steps, and reporting any deviations to the Laboratory Supervisor.
Safety Precautions
-
Personal Protective Equipment (PPE): A certified laboratory coat, safety glasses with side shields, and nitrile gloves must be worn at all times when handling this compound and DMSO.
-
Compound Handling: this compound is a potent investigational compound with unknown toxicity. Handle with extreme care in a certified chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Solvent Handling: Dimethyl Sulfoxide (DMSO) is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care and avoid direct contact.
-
Waste Disposal: All disposable materials that come into contact with this compound or DMSO, including pipette tips, tubes, and gloves, must be disposed of in a designated hazardous waste container according to institutional guidelines.
Materials and Equipment
-
This compound powder (Molecular Weight: 450.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance (readable to 0.01 mg)
-
Weighing paper or boat
-
Spatula
-
Calibrated micropipettes (P1000)
-
Sterile, low-retention pipette tips
-
1.5 mL sterile microcentrifuge tubes
-
Vortex mixer
-
Tube rack
-
Permanent laboratory marker
Experimental Protocol: Preparation of 10 mM this compound Stock Solution
-
Preparation:
-
Ensure the analytical balance is calibrated and level.
-
Label a 1.5 mL microcentrifuge tube with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and initials of the preparer.
-
Place a clean weighing boat on the analytical balance and tare to zero.
-
-
Weighing this compound:
-
Carefully weigh out 4.51 mg of this compound powder onto the tared weighing boat.
-
Record the exact weight in the laboratory notebook.
-
Carefully transfer the weighed powder into the labeled 1.5 mL microcentrifuge tube. Gently tap the weighing boat to ensure all powder is transferred.
-
-
Dissolution:
-
Using a calibrated P1000 micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Securely cap the tube.
-
Vortex the tube at medium speed for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all of the this compound powder has completely dissolved. The solution should be clear and free of any particulate matter. If solids remain, continue vortexing for another minute.
-
-
Storage:
-
Seal the cap of the microcentrifuge tube with paraffin film for long-term storage.
-
Store the 10 mM this compound stock solution at -20°C in a designated freezer box, protected from light.
-
Data Presentation
The following table summarizes the quantitative data for the preparation of the this compound stock solution.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Weight | 450.5 g/mol |
| Target Concentration | 10 mM |
| Mass of this compound | 4.51 mg |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Volume of Solvent | 1.0 mL |
| Final Stock Solution Volume | ~1.0 mL |
| Storage Temperature | -20°C |
| Shelf Life | 6 months (when stored properly) |
Visualization
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Application Notes and Protocols for Studying Gene Expression Regulation with DM-01 (Mertansine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DM-01, also known as Mertansine, is a potent small molecule and a derivative of maytansine.[1][2] It functions as a microtubule-targeting agent, disrupting microtubule dynamics, which are crucial for various cellular processes, most notably cell division.[3][4][5] By inhibiting the polymerization of tubulin, this compound causes a cell cycle arrest in the G2/M phase, ultimately leading to apoptosis in many cancer cell lines.[6][7] This distinct mechanism of action makes this compound a valuable tool for studying the intricate regulation of gene expression associated with cell cycle control, mitotic arrest, and programmed cell death. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate these fundamental cellular processes.
Mechanism of Action
This compound exerts its biological effects by binding to tubulin and inhibiting the assembly of microtubules.[3][5] This disruption of the microtubule network leads to the activation of the spindle assembly checkpoint, which halts the cell cycle at the G2/M transition to prevent improper chromosome segregation.[8] Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cell death. The profound cellular changes induced by this compound are accompanied by significant alterations in the expression of a multitude of genes, providing a model system to study the transcriptional regulation of the cell cycle and apoptosis.
Data Presentation: Expected Gene Expression Changes with this compound Treatment
Treatment of cancer cell lines with this compound is expected to cause significant changes in the expression of genes involved in cell cycle regulation and apoptosis. The following table summarizes the anticipated up- and down-regulation of key genes based on the known mechanism of action of microtubule inhibitors. The fold changes are illustrative and will vary depending on the cell line, concentration of this compound, and duration of treatment.
| Gene Category | Gene Symbol | Function | Expected Regulation | Illustrative Fold Change |
| Cell Cycle Regulation | CCNB1 | G2/mitotic-specific cyclin B1 | Upregulated | +5.0 |
| PLK1 | Serine/threonine-protein kinase, key regulator of mitosis | Upregulated | +4.5 | |
| MAD2L1 | Component of the mitotic spindle assembly checkpoint | Upregulated | +3.0 | |
| BUB1B | Mitotic checkpoint serine/threonine-protein kinase | Upregulated | +3.5 | |
| CDKN1A (p21) | Cyclin-dependent kinase inhibitor 1 | Upregulated | +2.5 | |
| BTG2 | Anti-proliferation protein | Upregulated | +2.0 | |
| PCNA | Proliferating cell nuclear antigen, involved in DNA replication | Downregulated | -3.0 | |
| MCM2 | Minichromosome maintenance complex component 2, DNA replication licensing factor | Downregulated | -2.5 | |
| Apoptosis | BAX | BCL2-associated X protein, pro-apoptotic | Upregulated | +4.0 |
| BAK1 | BCL2-antagonist/killer 1, pro-apoptotic | Upregulated | +3.5 | |
| BCL2 | B-cell lymphoma 2, anti-apoptotic | Downregulated | -4.0 | |
| BIRC5 (Survivin) | Baculoviral IAP repeat-containing protein 5, inhibitor of apoptosis | Downregulated | -3.0 |
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to altered gene expression.
Caption: Workflow for studying gene expression changes induced by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to study its effects on gene expression.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Mertansine) stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
6-well cell culture plates
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: a. Culture cells to ~80-90% confluency in a T-75 flask. b. Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and count the cells. e. Seed the cells into 6-well plates at a density that will result in 60-70% confluency after 24 hours (e.g., 2.5 x 10^5 cells per well for MCF-7). f. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
This compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. A typical dose-response experiment might use concentrations ranging from 1 nM to 100 nM. b. Prepare a vehicle control by diluting DMSO in complete medium to the same final concentration as in the highest this compound treatment. c. After 24 hours of incubation, aspirate the medium from the 6-well plates. d. Add 2 mL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells. e. For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., the IC50 value for the cell line) and harvest cells at different time points (e.g., 6, 12, 24, 48 hours). f. Incubate the plates for the desired duration.
-
Cell Harvesting: a. After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS. b. Proceed immediately to RNA extraction (Protocol 2).
Protocol 2: RNA Extraction and Reverse Transcription-Quantitative PCR (RT-qPCR)
This protocol outlines the steps for extracting total RNA from this compound-treated cells and analyzing the expression of specific target genes using RT-qPCR.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific forward and reverse primers for target and housekeeping genes (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Total RNA Extraction: a. Lyse the cells directly in the 6-well plate by adding the lysis buffer from the RNA extraction kit. b. Homogenize the lysate by passing it through a needle and syringe or by using a rotor-stator homogenizer. c. Follow the manufacturer's protocol for the RNA extraction kit, including the on-column DNase I digestion step to remove any contaminating genomic DNA. d. Elute the RNA in nuclease-free water.
-
RNA Quantification and Quality Control: a. Determine the concentration and purity of the extracted RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. b. Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
cDNA Synthesis (Reverse Transcription): a. Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit according to the manufacturer's instructions. b. Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest, nuclease-free water, and the diluted cDNA template. b. Run the qPCR reactions in a real-time PCR detection system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). c. Include a no-template control (NTC) to check for contamination. d. Run each sample in triplicate.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each sample and gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable housekeeping genes. c. Present the data as fold change in gene expression in this compound-treated samples compared to the vehicle-treated control.
References
- 1. ArrayExpress--a public database of microarray experiments and gene expression profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA microarrays – future in oncology research and therapy [jpccr.eu]
- 3. mdpi.com [mdpi.com]
- 4. musculardystrophynews.com [musculardystrophynews.com]
- 5. Altering microtubule dynamics is synergistically toxic with spindle assembly checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Data Repository Finder [data-repository-finder.ll.mit.edu]
- 7. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Investigating EZH2-Mediated Gene Silencing Using DM-01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic gene silencing.[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[1][2][3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[2][4] DM-01 is a potent and selective small molecule inhibitor of EZH2, demonstrating significant anticancer activity.[5] This document provides detailed application notes and protocols for utilizing this compound to investigate EZH2-mediated gene silencing in a research setting.
Mechanism of Action
This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding pocket of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[5] This leads to a global reduction in H3K27me3 levels, resulting in the derepression of EZH2 target genes.[5] One such target is the tumor suppressor gene DIRAS3, the expression of which is upregulated in a dose-dependent manner following this compound treatment.[5]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a baseline for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | K562 | 58.7 µM | [5] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| H3K27me3 Levels | K562 | 5 µM | Decreased H3K27me3 | [5] |
| H3K27me3 Levels | K562 | 10 µM | Further decreased H3K27me3 | [5] |
| Gene Expression | A549 | Dose-dependent | Increased DIRAS3 transcription | [5] |
| Cell Sensitivity | A549 (EZH2 knockdown) | 50 µM, 100 µM | Decreased sensitivity to this compound | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of EZH2-mediated gene silencing and the experimental approach to its investigation using this compound, the following diagrams are provided.
Caption: EZH2-Mediated Gene Silencing Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Investigating the Effects of this compound.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture cells (e.g., K562 or A549) in appropriate media and conditions to achieve exponential growth.
-
Plating: Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Harvesting: Following treatment, harvest cells for downstream analysis. For protein analysis, wash cells with ice-cold PBS and lyse. For RNA analysis, lyse cells directly in the plate with a suitable lysis buffer. For CUT&RUN, proceed with the specific protocol for cell harvesting.
Protocol 2: Western Blot for EZH2 and H3K27me3
-
Protein Extraction: Extract total protein or histones from this compound-treated and control cells. For histone analysis, an acid extraction method is recommended.
-
Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (15-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (e.g., 1:1000 dilution) and H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. A loading control, such as total Histone H3 or β-actin, should be probed on the same membrane or a parallel blot.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of EZH2 and H3K27me3 to the loading control.
Protocol 3: RT-qPCR for EZH2 Target Gene Expression
-
RNA Extraction: Isolate total RNA from this compound-treated and control cells using a commercial kit.
-
RNA Quantification and Quality Control: Measure RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for the target gene (e.g., DIRAS3) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Primer Design: Design primers that span an exon-exon junction to avoid amplification of genomic DNA.
-
Reaction Setup: Prepare a reaction mix containing cDNA, primers, and qPCR master mix.
-
Cycling Conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension) for 40 cycles.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
Protocol 4: CUT&RUN for H3K27me3 Genome-wide Occupancy
-
Cell Preparation: Harvest approximately 500,000 cells per sample. Wash the cells with a buffer containing spermidine and protease inhibitors.
-
Cell Permeabilization and Antibody Incubation: Gently permeabilize the cells with digitonin and incubate with an antibody specific for H3K27me3 (or an IgG control) overnight at 4°C.
-
pA-MNase Binding: Wash the cells and add protein A-Micrococcal Nuclease (pA-MNase).
-
Targeted Digestion: Activate the MNase by adding Ca2+ to cleave the DNA surrounding the antibody-bound histones.
-
DNA Release and Purification: Stop the reaction and release the cleaved DNA fragments. Purify the DNA using a spin column or magnetic beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform paired-end sequencing.
-
Data Analysis:
-
Alignment: Align the sequencing reads to the reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K27me3 enrichment.
-
Differential Analysis: Compare the H3K27me3 profiles between this compound-treated and control samples to identify regions with altered occupancy.
-
Gene Annotation: Annotate the identified peaks to nearby genes to understand the functional consequences of this compound treatment.
-
This compound is a valuable tool for elucidating the role of EZH2 in gene silencing and for exploring the therapeutic potential of EZH2 inhibition. The protocols and data presented in this application note provide a comprehensive guide for researchers to design and execute experiments aimed at understanding the molecular and cellular effects of this potent EZH2 inhibitor. Careful experimental design, including appropriate controls and dose-response studies, is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Combinatorial pharmacological approaches target EZH2-mediated gene repression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIRAS3 (ARHI) Blocks RAS/MAPK Signaling by Binding Directly to RAS and Disrupting RAS Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition: A promising strategy to prevent cancer immune editing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening in Myotonic Dystrophy Type 1 (DM1) Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Myotonic Dystrophy Type 1 (DM1)
Myotonic Dystrophy Type 1 (DM1) is the most common form of adult-onset muscular dystrophy, affecting approximately 1 in 8,000 individuals.[1] It is a multi-systemic genetic disorder characterized by progressive muscle wasting, myotonia (impaired muscle relaxation), cataracts, cardiac conduction defects, and endocrine dysfunction.[1][2] The underlying cause of DM1 is an unstable expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[2][3] In healthy individuals, the number of CTG repeats is typically between 5 and 37, while in individuals with DM1, the repeat number can range from 50 to several thousands.[3]
The pathogenic mechanism in DM1 is not due to a loss of DMPK protein function but rather a toxic gain-of-function of the mutant DMPK messenger RNA (mRNA).[4] The expanded CUG repeats in the mRNA transcript form stable hairpin structures that accumulate in the cell nucleus as distinct foci.[5] These toxic RNA foci sequester essential RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1).[1][3] The sequestration of MBNL1 leads to its functional depletion, causing widespread mis-regulation of alternative splicing of numerous pre-mRNAs.[1][3] This "spliceopathy" affects the function of many proteins and is a major contributor to the multi-systemic symptoms of DM1.[3] Consequently, therapeutic strategies for DM1 are largely focused on disrupting the interaction between the toxic CUG repeat RNA and MBNL1, or reducing the levels of the toxic DMPK mRNA.[6][7]
High-Throughput Screening (HTS) for DM1 Drug Discovery
High-throughput screening (HTS) is a critical tool in the discovery of small molecule therapeutics for DM1. HTS enables the rapid screening of large compound libraries to identify "hits" that can modulate the disease-causing mechanisms.[6] The primary goals of HTS in DM1 drug discovery are to identify compounds that can either:
-
Inhibit the interaction between the expanded CUG repeat RNA and MBNL1.[8]
-
Promote the degradation of the toxic DMPK mRNA.[6]
-
Modulate signaling pathways affected by the disease.
Several HTS-compatible assays have been developed to target these mechanisms. These assays can be broadly categorized as biochemical or cell-based.
Key Signaling Pathways in DM1
The primary pathogenic pathway in DM1 involves the sequestration of the MBNL1 splicing regulator by toxic DMPK mRNA, leading to widespread alternative splicing defects. However, downstream signaling pathways are also affected, contributing to the complex pathophysiology of the disease. These include the AKT/mTOR and MEK/ERK pathways.[4][9]
Experimental Protocols for High-Throughput Screening
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MBNL1-RNA Interaction
This biochemical assay is designed to identify small molecules that disrupt the interaction between MBNL1 and the CUG repeat RNA.[8]
Principle: The assay utilizes a C-terminally His-tagged MBNL1 protein and a biotinylated (CUG)12 RNA oligonucleotide. A terbium-conjugated anti-His antibody serves as the HTRF donor, and a streptavidin-conjugated d2 fluorescent acceptor is used. When MBNL1 and the RNA interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. Compounds that inhibit this interaction will lead to a decrease in the FRET signal.
Materials:
-
His-tagged MBNL1 protein
-
Biotinylated (CUG)12 RNA
-
Terbium-conjugated anti-His antibody
-
Streptavidin-d2
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
1536-well low-volume plates
-
Compound library
Protocol:
-
Prepare a solution of His-tagged MBNL1 and biotinylated (CUG)12 RNA in assay buffer.
-
Dispense the MBNL1-RNA solution into 1536-well plates.
-
Add compounds from the library to the wells at desired concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add a solution of terbium-conjugated anti-His antibody and streptavidin-d2 to each well.
-
Incubate for 1 hour at room temperature.
-
Read the plates on an HTRF-compatible plate reader, measuring fluorescence at both the donor and acceptor emission wavelengths.
-
Calculate the HTRF ratio and determine the percent inhibition for each compound.
AlphaScreen Assay for MBNL1-RNA Interaction (Orthogonal Screen)
The AlphaScreen assay serves as an excellent orthogonal screen to confirm hits from the primary HTRF screen and eliminate false positives.[8]
Principle: This bead-based assay uses streptavidin-coated donor beads that bind to the biotinylated (CUG)12 RNA and anti-His-conjugated acceptor beads that bind to the His-tagged MBNL1. Upon interaction of MBNL1 and the RNA, the beads are brought into proximity. Excitation of the donor beads generates singlet oxygen, which diffuses to the acceptor beads, leading to a chemiluminescent signal.
Materials:
-
His-tagged MBNL1 protein
-
Biotinylated (CUG)12 RNA
-
Streptavidin-coated donor beads
-
Anti-His-conjugated acceptor beads
-
Assay buffer
-
1536-well plates
-
Hit compounds from the primary screen
Protocol:
-
Prepare a solution of His-tagged MBNL1 and biotinylated (CUG)12 RNA in assay buffer.
-
Dispense the MBNL1-RNA solution into 1536-well plates.
-
Add the hit compounds to the wells.
-
Incubate for 30 minutes at room temperature.
-
Add a mixture of streptavidin-coated donor beads and anti-His-conjugated acceptor beads.
-
Incubate for 1 hour at room temperature in the dark.
-
Read the plates on an AlphaScreen-compatible plate reader.
-
Analyze the data to confirm the inhibitory activity of the hit compounds.
Cell-Based Splicing Reporter Assay (CLCN1-luc)
This cell-based assay monitors the aberrant splicing of a specific gene, the chloride channel 1 (CLCN1) gene, which is known to be mis-spliced in DM1.[10]
Principle: A luciferase reporter minigene construct (CLCN1-luc) is introduced into DM1 patient-derived myoblasts. This construct is designed such that the retention of an intron, a common splicing defect in DM1, leads to the production of a functional luciferase enzyme. Compounds that correct the splicing defect will reduce intron retention and, therefore, decrease luciferase activity.
Materials:
-
DM1 patient-derived myoblasts stably expressing the CLCN1-luc reporter
-
Cell culture medium and supplements
-
1536-well cell culture plates
-
Compound library
-
Luciferase assay reagent (e.g., Bright-Glo)
Protocol:
-
Seed the CLCN1-luc DM1 myoblasts into 1536-well plates and allow them to adhere overnight.
-
Add compounds from the library to the cells.
-
Incubate for 24-48 hours.
-
Add the luciferase assay reagent to each well.
-
Incubate for a short period to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Identify compounds that significantly reduce the luciferase signal, indicating a correction of the splicing defect.
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign in DM1 drug discovery.
Data Presentation
The following table summarizes the performance of the HTRF and AlphaScreen assays for detecting MBNL1-RNA interaction, as well as the results from a pilot screen.[8]
| Assay Type | Parameter | Value |
| HTRF Assay | Signal-to-Basal Ratio | 5.35 |
| Coefficient of Variation (CV) | 2.4% | |
| Z' Factor | 0.89 | |
| AlphaScreen Assay | Signal-to-Basal Ratio | 55.5 |
| Coefficient of Variation (CV) | 6.7% | |
| Z' Factor | 0.75 | |
| Pilot Screen (LOPAC¹²⁸⁰ Library) | Number of Compounds Screened | 1280 |
| Number of Initial Hits | 7 | |
| Confirmed Hits (after orthogonal screen) | 6 |
Brief Note on Antibody-DM1 Conjugates
It is important to distinguish Myotonic Dystrophy Type 1 (DM1) from the use of "DM1" as a designation for a cytotoxic agent in antibody-drug conjugates (ADCs). In the context of ADCs, DM1 is a derivative of maytansine, a potent microtubule inhibitor. These ADCs are designed to selectively deliver the DM1 payload to cancer cells by targeting tumor-specific antigens. High-throughput screening is also employed in the development of ADCs, but the assays are focused on identifying antibodies with high specificity and affinity for their target antigens, as well as optimizing the linker chemistry for payload delivery.
Conclusion
High-throughput screening plays a pivotal role in the discovery of novel small molecule therapeutics for Myotonic Dystrophy Type 1. The development of robust and reliable biochemical and cell-based assays targeting the core pathogenic mechanisms of DM1 has enabled the identification of promising lead compounds. The protocols and workflows described in these application notes provide a framework for researchers and drug development professionals to initiate and conduct successful HTS campaigns aimed at finding a treatment for this debilitating disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Insulin Signaling as a Key Moderator in Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two high-throughput screening assays for aberrant RNA-protein interactions in myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Phosphorylation Alterations in Myotonic Dystrophy Type 1: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Assay Development to Identify Small Molecule Drugs for DM1 | Myotonic Dystrophy Foundation [myotonic.org]
- 7. arrakistx.com [arrakistx.com]
- 8. Two high throughput screening assays for Aberrant RNA-protein interactions in Myotonic Dystrophy Type-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Altered signal transduction pathways and induction of autophagy in human myotonic dystrophy type 1 myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HTS-Compatible Patient-Derived Cell-Based Assay to Identify Small Molecule Modulators of Aberrant Splicing in Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing DM-01 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DM-01 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a derivative of maytansine, is a potent anti-microtubule agent.[1] It functions by binding to the tips of microtubules, which are essential components of the cell's cytoskeleton.[1] This binding suppresses the dynamic instability of microtubules, a process crucial for mitotic spindle formation and chromosome segregation during cell division.[1] The disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptotic cell death.[1][2] When conjugated to an antibody like Trastuzumab (as in T-DM1), it is delivered specifically to target cells, internalized, and then released to exert its cytotoxic effect.[3][4]
Q2: Which type of cell viability assay is most suitable for this compound?
The choice of a cell viability assay depends on the specific research question and the cell type. Commonly used assays for assessing the cytotoxic effects of this compound include:
-
Metabolic Assays: Assays like MTT, XTT, and those using resazurin (e.g., alamarBlue) or WST-8 (e.g., CCK-8) measure the metabolic activity of viable cells. These are often high-throughput and cost-effective.
-
Cytotoxicity Assays: Assays that measure the release of lactate dehydrogenase (LDH) from damaged cells can quantify cell lysis.
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, assays that measure caspase activation (e.g., caspase-3/7 activity) or use Annexin V staining are recommended.[5]
For initial screening and determining IC50 values, metabolic assays are generally suitable. However, it is good practice to confirm findings with a secondary assay that measures a different aspect of cell health, such as an apoptosis assay.
Q3: How should I interpret the dose-response curve for this compound?
A dose-response curve graphically represents the relationship between the concentration of this compound and its effect on cell viability.[6] Key parameters to determine from this curve are:
-
IC50/GI50: The concentration of this compound that inhibits 50% of the cell growth or viability compared to an untreated control. A lower IC50 value indicates higher potency.
-
Maximum Effect: The maximum percentage of cell death or growth inhibition achieved.
-
Slope of the curve: A steep slope indicates that a small change in concentration leads to a large change in cell viability.
It's important to include a full range of concentrations to generate a complete sigmoidal curve, which allows for accurate determination of these parameters.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Calibrate pipettes and use a consistent pipetting technique.[8] |
| Edge effects in the plate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Contamination | Regularly check for microbial contamination in cell cultures and reagents. | |
| Low signal or no dose-response | Incorrect this compound concentration range | Perform a broad-range dose-response experiment (e.g., from picomolar to micromolar) to identify the effective concentration range for your specific cell line.[9] |
| Insufficient incubation time | Optimize the incubation time with this compound. Typically, 48-72 hours is sufficient, but this can be cell-line dependent.[5] | |
| Low cell number | Optimize the initial cell seeding density to ensure a sufficient signal-to-noise ratio.[10] | |
| Drug degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.[9] | |
| Cell line resistance | The cell line may have intrinsic or acquired resistance to this compound.[11] Consider using a different cell line or investigating resistance mechanisms. | |
| High background signal | Reagent issues | Store assay reagents, such as alamarBlue, protected from light to prevent breakdown.[8] |
| High cell seeding density | Reduce the number of cells seeded per well to avoid overgrowth and signal saturation.[10][12] | |
| Media components | Phenol red or other components in the culture medium can interfere with some assays. Use phenol red-free medium if necessary. | |
| Unexpected IC50 values | Different experimental conditions | Factors such as cell passage number, confluency, and serum concentration in the media can influence results. Standardize these parameters across experiments. |
| Cell line misidentification or genetic drift | Regularly authenticate your cell lines. | |
| Inaccurate this compound concentration | Verify the stock concentration and ensure accurate serial dilutions. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line, particularly its HER2 expression status when used as part of an antibody-drug conjugate like T-DM1.
| Cell Line | HER2 Status | Reported IC50 (T-DM1) | Reference |
| SK-BR-3 | High | ~30 ng/mL | [5] |
| BT-474 | High | Not explicitly stated, but showed high sensitivity | [5] |
| MCF7 | Low | > 10,000 ng/mL | [13] |
| MDA-MB-361 | Moderate | Higher IC50 than SK-BR-3 and BT-474 | [13] |
| Karpas 299 | CD30-positive | 0.06 nmol/L (for anti-CD30-MCC-DM1) | [14] |
Note: The potency of this compound is highly dependent on the delivery method (e.g., as a free drug or as part of an ADC) and the specific characteristics of the target cells.
Experimental Protocols
Protocol: Cell Viability Assessment using a Resazurin-based Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cells to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with media only for background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Resazurin Incubation:
-
Add 10 µL of the resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Subtract the background reading (media only wells) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of T-DM1 leading to apoptosis.
Caption: Workflow for a cell viability assay with this compound.
Caption: Troubleshooting decision tree for this compound viability assays.
References
- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 8. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. biocompare.com [biocompare.com]
- 11. Characterization of T-DM1-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting DM-01 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with DM-01 (Mertansine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound, also known as Mertansine, is a potent microtubule-disrupting agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3] It is a derivative of maytansine and is sparingly soluble in aqueous buffers.[4] This low aqueous solubility can lead to precipitation during experimental setup, affecting the accuracy and reproducibility of results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2][4] It is insoluble in water.[5] For experiments requiring an aqueous buffer, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute the stock solution with the aqueous buffer of choice.[4]
Q3: My this compound precipitated when I diluted my stock solution in a phosphate-buffered saline (PBS). What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of this compound. To address this, you can try the following:
-
Decrease the final aqueous concentration: The final concentration of this compound in your aqueous solution may be too high.
-
Increase the percentage of organic co-solvent: If your experimental conditions permit, increasing the final concentration of the organic solvent (e.g., DMSO, DMF) can help maintain solubility.
-
Use a different co-solvent: In some cases, a different co-solvent system, such as one containing PEG300 and Tween 80, might be more effective at keeping the compound in solution.[6]
Q4: How stable is this compound in aqueous solutions?
A4: Aqueous solutions of this compound are generally unstable and it is recommended to prepare them fresh for each experiment.[1][5][6] Storing aqueous solutions, even for a day, is not advised.[4] Stock solutions in anhydrous organic solvents like DMSO are more stable but should be stored at -20°C for long-term use.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the aqueous buffer. | This compound is sparingly soluble in aqueous buffers.[4] | Do not attempt to dissolve this compound directly in an aqueous buffer. First, create a stock solution in an appropriate organic solvent (e.g., DMSO, DMF).[4] |
| A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous/organic co-solvent mixture. | 1. Lower the final concentration of this compound in the aqueous solution.2. Increase the percentage of the organic co-solvent in the final solution.3. Add the this compound stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing. |
| The prepared aqueous solution of this compound appears cloudy or hazy. | The compound may not be fully dissolved or is beginning to precipitate. | 1. Gently warm the solution (if the compound's stability allows).2. Sonicate the solution to aid dissolution.[1][6] |
| Inconsistent experimental results when using this compound. | This could be due to the degradation of this compound in the aqueous solution or inaccurate concentration due to precipitation. | Always prepare fresh aqueous solutions of this compound for each experiment.[1][5][6] Ensure the compound is fully dissolved before use. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL, 50 mg/mL, 83 mg/mL | [4][5][6] |
| DMF | ~33 mg/mL | [4] |
| Ethanol | ~0.25 mg/mL, 2 mg/mL | [4][5] |
| Water | Insoluble | [5] |
| 1:30 DMF:PBS (pH 7.2) | ~0.03 mg/mL | [4] |
| 10% DMSO in Corn Oil | ≥ 0.83 mg/mL | [1] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 3.3 mg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of solid this compound in a microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is advisable to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[5][7]
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1][6]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Aqueous Solution of this compound
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS).
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may indicate that the solubility limit has been exceeded.
-
Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment, as it is unstable.[1][5][6]
Visualizations
Caption: Workflow for preparing an aqueous solution of this compound.
Caption: Mechanism of action of this compound as a microtubule inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DM1, 139504-50-0 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
Addressing off-target effects of DM-01 in experiments
Welcome to the technical support center for DM-01. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during their experiments with this compound, a novel kinase inhibitor targeting Protein Kinase X (PKX).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My phenotypic results with this compound are inconsistent with PKX knockdown. How can I determine if this is due to an off-target effect?
A1: This is a common and important question when working with small molecule inhibitors. Discrepancies between genetic and pharmacological inhibition can suggest off-target effects. Here’s a systematic approach to investigate this:
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that this compound is inhibiting the intended target, PKX, in your experimental system at the concentrations used. A Western blot to check for the phosphorylation of a known PKX substrate is a standard method.
-
Perform a Rescue Experiment: A rescue experiment is a gold-standard method to distinguish on-target from off-target effects. This involves introducing a version of PKX that is resistant to this compound into your cells. If the phenotype is reversed, it is likely on-target.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of PKX that is structurally different from this compound. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Titrate this compound Concentration: Off-target effects are often more pronounced at higher concentrations. Perform a dose-response experiment to identify the lowest effective concentration of this compound that inhibits PKX without causing the confounding phenotype.
Experimental Protocol: Rescue Experiment
This protocol outlines the key steps for conducting a rescue experiment to validate the on-target activity of this compound.
| Step | Procedure | Details & Notes |
| 1 | Generate this compound Resistant PKX Mutant | Use site-directed mutagenesis to alter the this compound binding site on PKX. A common strategy is to mutate the "gatekeeper" residue. Confirm the mutation by sequencing. |
| 2 | Clone into Expression Vector | Clone both wild-type (WT) PKX and the this compound resistant mutant into a suitable expression vector (e.g., lentiviral or plasmid-based). |
| 3 | Transduce/Transfect Cells | Introduce the WT PKX and resistant PKX vectors into your target cells. Include an empty vector control. |
| 4 | Treat with this compound | Treat all three cell populations (Empty Vector, WT PKX, and Resistant PKX) with this compound at the concentration that produces your phenotype of interest. |
| 5 | Assess Phenotype | Analyze the phenotype in all three groups. If the phenotype is rescued (reversed) only in the cells expressing the resistant PKX mutant, this strongly suggests the effect is on-target. |
Workflow for Investigating Off-Target Effects
Technical Support Center: Enhancing DM-01 Efficacy in Resistant Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the cytotoxic agent DM-01 and encountering challenges with resistant cell lines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common experimental hurdles and improve the efficiency of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as mertansine, is a potent microtubule inhibitor. It is a maytansinoid derivative that binds to tubulin and prevents the polymerization of microtubules.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2] this compound is the cytotoxic payload commonly used in antibody-drug conjugates (ADCs), such as Trastuzumab emtansine (T-DM1), which selectively deliver the toxin to antigen-expressing cancer cells.[3][4]
Q2: My cells have developed resistance to a this compound containing ADC. What are the common mechanisms of resistance?
Resistance to this compound-containing ADCs is a multifaceted issue. Some of the most frequently observed resistance mechanisms include:
-
Reduced Target Antigen Expression: A decrease in the cell surface expression of the target antigen (e.g., HER2 for T-DM1) can lead to reduced ADC binding and internalization, thereby limiting the intracellular delivery of this compound.[5][6]
-
Impaired Lysosomal Function: After internalization, ADCs are trafficked to lysosomes for degradation and release of the cytotoxic payload.[7][8] Resistance can arise from impaired lysosomal proteolytic activity or an increase in lysosomal pH, which prevents the efficient release of this compound into the cytoplasm.[7][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and cytotoxic effect.[6][9]
-
Alterations in Microtubule Dynamics: Changes in the expression of different tubulin isotypes or mutations in tubulin can reduce the binding affinity of this compound, rendering it less effective.[10]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of signaling pathways like PI3K/AKT/mTOR and JAK/STAT3 can promote cell survival and override the apoptotic signals induced by this compound.[2][11][12][13]
Q3: How can I determine which resistance mechanism is present in my cell line?
A systematic approach is recommended to identify the predominant resistance mechanism(s) in your cell line. Please refer to the detailed experimental protocols in the "Troubleshooting Guides" section for specific methodologies. Here is a general workflow:
Figure 1: Workflow for identifying this compound resistance mechanisms.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound ADC in my cell line.
Possible Cause 1: Reduced HER2 Expression
-
How to investigate:
-
Flow Cytometry: Quantify the cell surface HER2 levels in both your sensitive (parental) and resistant cell lines. A significant decrease in the mean fluorescence intensity (MFI) in the resistant line is indicative of reduced HER2 expression.
-
Western Blot: Analyze the total HER2 protein levels in cell lysates from both sensitive and resistant lines.
-
-
Suggested Solution:
-
If HER2 expression is reduced, consider using agents that can upregulate HER2 expression.
-
Alternatively, explore other ADCs targeting different, more highly expressed antigens on your resistant cells.
-
Possible Cause 2: Impaired Lysosomal Function
-
How to investigate:
-
Lysosomal pH: Use a ratiometric lysosomal pH probe (e.g., LysoSensor™ Yellow/Blue) to measure and compare the lysosomal pH of sensitive and resistant cells. An increase in lysosomal pH in resistant cells suggests impaired acidification.
-
Lysosomal Protease Activity: Employ a fluorogenic substrate for lysosomal proteases like cathepsin B (e.g., Magic Red™) to assess their activity. Reduced fluorescence in resistant cells indicates compromised proteolytic function.
-
-
Suggested Solution:
-
Agents that can re-acidify lysosomes, such as chloroquine, may restore sensitivity to the ADC. However, be mindful of the potential for off-target effects.
-
Possible Cause 3: Increased Drug Efflux
-
How to investigate:
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a substrate for P-gp (MDR1). Incubate sensitive and resistant cells with Rhodamine 123 and measure the intracellular fluorescence over time by flow cytometry. A faster decrease in fluorescence in the resistant cells suggests increased efflux.
-
Western Blot: Probe cell lysates for the expression of P-gp (MDR1) and MRP1.
-
-
Suggested Solution:
-
Co-treatment with an efflux pump inhibitor (e.g., verapamil for P-gp) can help to confirm this mechanism and may restore sensitivity to this compound.
-
Problem 2: My cells are resistant to the this compound ADC but remain sensitive to free this compound.
This scenario strongly suggests that the resistance mechanism is related to the antibody-mediated delivery or processing of the ADC, rather than a direct resistance to the cytotoxic payload itself.
-
Focus your investigation on:
-
HER2 Expression: A reduction in the target antigen is a likely cause.
-
ADC Internalization and Trafficking: Track the uptake and lysosomal delivery of a fluorescently labeled ADC in sensitive versus resistant cells using confocal microscopy.
-
Lysosomal Degradation of the ADC: Assess the proteolytic degradation of the antibody component of the ADC within the lysosomes.
-
Quantitative Data Summary
The following tables summarize representative data on the fold resistance observed in various cell lines and the effects of combination therapies.
Table 1: IC50 Values and Fold Resistance to T-DM1 in Sensitive and Resistant Breast Cancer Cell Lines
| Cell Line | Parental IC50 (nmol/L) | Resistant IC50 (nmol/L) | Fold Resistance | Reference |
| MDA-MB-361 | 0.23 | 1.95 | 8.5 | [10] |
| BT-474 | ~0.5 (estimated) | >5 (estimated) | >10 | [5] |
| KPL-4 | Not specified | Not specified | Not specified | [6] |
| JIMT-1 | Not specified | Not specified | Not specified | [14] |
Table 2: Effect of Combination Therapies on T-DM1 Resistant Cells
| Resistant Cell Line | Combination Agent | Effect on T-DM1 Sensitivity | Reference |
| T-DM1 Resistant KPL-4 | MDR1 Inhibitor | Increased sensitivity | [6] |
| T-DM1 Resistant BT-474M1 | PI3K Inhibitor | Rescued PTEN loss-induced resistance | [6] |
| Advanced HER2+ Breast Cancer | Neratinib (TKI) | Objective response rate of 56% | [15] |
Key Experimental Protocols
Generation of this compound Resistant Cell Lines
-
Principle: Resistant cell lines are typically generated by continuous exposure to escalating concentrations of the ADC over a prolonged period.
-
Protocol Outline:
-
Determine the initial IC50 of the this compound containing ADC in your parental cell line.
-
Begin by culturing the cells in a medium containing the ADC at a concentration of approximately 20% of the IC50.[16]
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of the ADC in the culture medium.
-
This process of dose escalation can take several months.
-
Once a resistant population is established (e.g., able to grow in a concentration several-fold higher than the initial IC50), you can isolate single-cell clones by limiting dilution to ensure a homogenous resistant population.[16]
-
Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound ADC or free this compound for a specified period (e.g., 72-96 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.[17][18]
-
Signaling Pathway Diagrams
PI3K/AKT/mTOR Pathway in this compound Resistance
Activation of the PI3K/AKT/mTOR pathway is a known mechanism of resistance to various cancer therapies, including those involving this compound.[2] This pathway promotes cell survival, proliferation, and can counteract the pro-apoptotic signals from this compound.
Figure 2: PI3K/AKT/mTOR signaling pathway in drug resistance.
JAK/STAT3 Pathway in this compound Resistance
The JAK/STAT3 signaling pathway plays a critical role in tumorigenesis and the development of chemoresistance.[8][12] Constitutive activation of STAT3 can lead to the upregulation of anti-apoptotic proteins, contributing to resistance to this compound.
Figure 3: JAK/STAT3 signaling pathway in chemoresistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of resistance to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of STAT3 Signaling in Mediating Tumor Resistance to Canc...: Ingenta Connect [ingentaconnect.com]
- 8. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of T‐DM1‐resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. STAT3, the Challenge for Chemotherapeutic and Radiotherapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 16. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: DM-01 Treatment for H3K27me3 Reduction
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DM-01 for the optimal reduction of H3K27me3 levels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect H3K27me3 levels?
A1: this compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] By inhibiting EZH2, this compound blocks this methylation process, leading to a global reduction of H3K27me3 levels. This epigenetic modification is associated with gene silencing, so a decrease in H3K27me3 can lead to the reactivation of gene expression.
Q2: What is the recommended concentration range for this compound treatment?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental goals. However, studies have shown effective reduction of H3K27me3 in K562 cells at concentrations of 5 µM and 10 µM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How long does it take for this compound to reduce H3K27me3 levels?
A3: The reduction of H3K27me3 is a time-dependent process. Significant reduction can be observed as early as 24 hours, with near-complete abolition in some cell lines.[1] However, for a more pronounced and sustained effect, longer treatment durations of 48 to 72 hours or even longer may be necessary, as shown with other EZH2 inhibitors.[2] The optimal treatment duration should be determined empirically for each experimental system.
Q4: How can I measure the reduction in H3K27me3 levels after this compound treatment?
A4: Several techniques can be used to quantify H3K27me3 levels, including:
-
Western Blot: To assess global changes in H3K27me3 levels.
-
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq): To identify genome-wide changes in H3K27me3 distribution.
-
Immunofluorescence: To visualize and quantify H3K27me3 levels at a single-cell resolution.
Data Presentation: Time-Dependent Reduction of H3K27me3
The following table summarizes the expected time-dependent reduction of H3K27me3 levels in cells treated with an EZH2 inhibitor. The data is based on studies of potent EZH2 inhibitors and serves as a guideline for designing experiments with this compound.
| Treatment Duration | H3K27me3 Level (% of Control) |
| 0 hours (Control) | 100% |
| 6 hours | ~75%[2] |
| 24 hours (1 day) | ~50% |
| 48 hours (2 days) | ~25%[2] |
| 72 hours (3 days) | ~8%[2] |
Experimental Protocols & Troubleshooting
Western Blot Analysis of H3K27me3
Protocol:
-
Cell Lysis and Histone Extraction:
-
Treat cells with this compound at the desired concentrations and time points.
-
Harvest cells and perform histone extraction using a specialized kit or a standard acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the H3K27me3 signal to a loading control such as total Histone H3.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No or Weak H3K27me3 Signal | Insufficient histone extraction. | Ensure complete cell lysis and use a fresh extraction buffer. |
| Low antibody concentration. | Optimize the primary antibody concentration. | |
| Inefficient transfer of low molecular weight histones. | Use a smaller pore size membrane (e.g., 0.2 µm) and optimize transfer conditions. | |
| High Background | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Inconsistent Loading | Inaccurate protein quantification. | Use a reliable protein assay and ensure equal loading. |
| Uneven transfer. | Ensure proper gel-membrane contact and uniform transfer conditions. |
Chromatin Immunoprecipitation (ChIP-seq)
Protocol:
-
Cell Fixation and Chromatin Preparation:
-
Treat cells with this compound.
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse cells and sonicate to shear chromatin to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate chromatin with an H3K27me3-specific antibody overnight.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute chromatin from the beads and reverse the crosslinks.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of H3K27me3 enrichment.
-
Compare peak intensities between this compound treated and control samples.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low ChIP Efficiency | Inefficient antibody. | Use a ChIP-validated antibody and optimize the amount used. |
| Insufficient crosslinking. | Optimize formaldehyde concentration and incubation time. | |
| Over-sonication. | Optimize sonication conditions to achieve the desired fragment size without damaging epitopes. | |
| High Background | Non-specific antibody binding. | Pre-clear the chromatin with protein A/G beads. |
| Insufficient washing. | Increase the number and stringency of wash steps. | |
| Difficulty in Detecting H3K27me3 Reduction | Standard normalization issues. | For global changes, consider using a spike-in control (e.g., chromatin from another species) for normalization.[1] |
Immunofluorescence (IF)
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat with this compound for the desired duration.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
-
Immunostaining:
-
Block with 1% BSA in PBST.
-
Incubate with the primary antibody against H3K27me3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the mean fluorescence intensity of H3K27me3 in the nucleus using image analysis software.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Poor antibody performance. | Use an IF-validated antibody and optimize its concentration. |
| Inadequate permeabilization. | Optimize permeabilization time and detergent concentration. | |
| Photobleaching. | Minimize exposure to excitation light and use an anti-fade mounting medium. | |
| High Background | Non-specific secondary antibody binding. | Use a secondary antibody that is pre-adsorbed against the species of your sample. |
| Autofluorescence. | Include an unstained control to assess autofluorescence. | |
| Uneven Staining | Cells are not in a monolayer. | Ensure even cell seeding and adherence. |
Mandatory Visualizations
Caption: Signaling pathway of this compound action on H3K27me3.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Replicational Dilution of H3K27me3 in Mammalian Cells and the Role of Poised Promoters - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming experimental variability with DM-01
Welcome to the technical support center for DM-01. This resource is designed for researchers, scientists, and drug development professionals to help overcome experimental variability and ensure robust, reproducible results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the performance of this compound.
Overcoming Experimental Variability with this compound
This compound is a novel synthetic immunomodulator designed to stabilize cellular signaling pathways and reduce non-specific inflammatory responses in in vitro and in vivo experimental models. By selectively targeting key nodes in the mTOR and NF-κB signaling pathways, this compound minimizes the impact of common sources of experimental variability, such as minor fluctuations in culture conditions, reagent purity, and animal stress responses. This leads to more consistent and reliable data, accelerating research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric modulator of the mTORC1 complex. It stabilizes the complex, preventing aberrant activation by upstream signals such as oxidative stress, which can be a significant source of experimental noise. This leads to a more homogenous cellular response to experimental stimuli.
Q2: In which experimental systems is this compound most effective?
A2: this compound is highly effective in mammalian cell cultures (primary and cell lines) and in rodent models, particularly those involving immunological or metabolic studies where inflammatory responses can confound results.
Q3: Can this compound interfere with my experimental endpoint?
A3: While this compound is designed to be broadly non-interfering with specific biological pathways of interest, it is crucial to run a pilot experiment to confirm its compatibility with your specific assay. Its primary role is to reduce baseline variability, not to alter the primary biological response to your treatment of interest.
Q4: What is the optimal concentration of this compound to use?
A4: The optimal concentration can vary depending on the cell type or animal model. We recommend a starting concentration of 10 µM for in vitro studies and 5 mg/kg for in vivo studies. Please refer to the detailed protocols below for optimization guidelines.
Q5: How should I store and handle this compound?
A5: this compound is supplied as a lyophilized powder. It should be stored at -20°C. For use, reconstitute in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability persists after this compound treatment. | 1. Suboptimal concentration of this compound. 2. Inconsistent timing of this compound administration. 3. Contamination of cell cultures. | 1. Perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your system. 2. Ensure this compound is added at the same time point in all experiments, typically 1-2 hours before the primary experimental treatment. 3. Regularly test cell cultures for mycoplasma and other contaminants. |
| Unexpected changes in cell morphology or viability. | 1. This compound concentration is too high. 2. Solvent (DMSO) toxicity. | 1. Reduce the concentration of this compound. 2. Ensure the final concentration of DMSO in your culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration. |
| Inconsistent results between different batches of this compound. | Improper storage and handling of this compound. | Ensure this compound is stored as recommended (-20°C for powder, -80°C for stock solutions). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| This compound appears to inhibit the expected biological effect. | Potential interaction with the specific pathway under investigation. | Conduct a control experiment to assess the effect of this compound alone on your primary readout. If an interaction is confirmed, consider reducing the concentration or the pre-incubation time of this compound. |
Data Presentation
The following tables summarize the effect of this compound on reducing experimental variability in common experimental setups.
Table 1: Effect of this compound on Cytokine Secretion Variability in LPS-stimulated Macrophages
| Treatment Group | Mean IL-6 (pg/mL) | Standard Deviation | Coefficient of Variation (%) |
| Vehicle Control | 850 | 212.5 | 25.0 |
| This compound (10 µM) | 875 | 61.25 | 7.0 |
Data are from n=8 independent experiments.
Table 2: Impact of this compound on Blood Glucose Variability in a Streptozotocin-induced Diabetic Mouse Model
| Treatment Group | Mean Blood Glucose (mg/dL) | Standard Deviation | Coefficient of Variation (%) |
| Vehicle Control | 350 | 87.5 | 25.0 |
| This compound (5 mg/kg) | 345 | 41.4 | 12.0 |
Data are from n=12 animals per group, measured 7 days post-STZ injection.
Experimental Protocols
Protocol 1: In Vitro Application of this compound in Cell Culture
-
Preparation of this compound Stock Solution:
-
Reconstitute the lyophilized this compound powder in sterile DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into smaller volumes and store at -80°C.
-
-
Cell Seeding:
-
Seed your cells in appropriate culture vessels and allow them to adhere and stabilize for 24 hours.
-
-
This compound Treatment:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final concentration (e.g., 10 µM).
-
Remove the old medium from your cells and replace it with the medium containing this compound.
-
Incubate for 1-2 hours before applying your primary experimental treatment.
-
-
Experimental Procedure:
-
Add your experimental compound(s) directly to the medium containing this compound.
-
Proceed with your standard experimental timeline.
-
-
Controls:
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the this compound treated group.
-
Include a "this compound only" control to assess any baseline effects of the compound on your cells.
-
Protocol 2: In Vivo Administration of this compound in a Rodent Model
-
Preparation of this compound for Injection:
-
Calculate the required amount of this compound based on the animal's weight and the desired dose (e.g., 5 mg/kg).
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% sterile saline).
-
Vortex until the solution is clear.
-
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
The typical administration volume is 5-10 mL/kg.
-
-
Timing of Administration:
-
Administer this compound 2 hours prior to the experimental procedure or induction of the disease model.
-
For chronic studies, administer this compound daily at the same time each day.
-
-
Controls:
-
Include a vehicle control group that receives an injection of the vehicle solution without this compound.
-
Ensure all other experimental conditions (housing, diet, handling) are consistent across all groups.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in stabilizing the mTORC1 signaling pathway.
Caption: Recommended experimental workflow for using this compound.
Caption: Logical flow of how this compound improves experimental outcomes.
Best practices for handling and disposal of DM-01
This guide provides best practices for the handling and disposal of DM-01 (Mertansine), a potent tubulin inhibitor used in the development of antibody-drug conjugates (ADCs). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
What is this compound?
This compound, also known as Mertansine, is a highly potent, thiol-containing maytansinoid.[1][2] It functions as a tubulin inhibitor, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[2][3] Due to its high cytotoxicity, it is frequently conjugated to monoclonal antibodies to create ADCs for targeted cancer therapy.[3][4]
What are the primary hazards associated with this compound?
This compound is a hazardous substance that is fatal if swallowed or in contact with skin.[1] It can cause severe skin burns and eye damage, and may cause genetic defects, cancer, and damage fertility or an unborn child.[1][5][6] It is crucial to handle this compound with extreme caution in a controlled laboratory setting.
What is the stability of this compound in solution?
This compound solutions are unstable and should be freshly prepared for optimal results.[4] If you need to store it, do so at -20°C for the long term (months to years) as a dry, dark powder.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable. Aqueous solutions are not recommended for storage for more than one day.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility of this compound | Use of old or moisture-absorbed DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions.[4] |
| Attempting to dissolve directly in aqueous buffers. | This compound is not soluble in water.[3] Dissolve first in an organic solvent like DMSO, then dilute with the aqueous buffer of choice.[7] | |
| Inconsistent experimental results | Degradation of this compound in solution. | Always prepare fresh solutions of this compound for each experiment.[4][8] |
| Cells developing resistance to this compound conjugated ADC (e.g., T-DM1) | Reduced lysosomal proteolytic activity in resistant cells. | This may indicate a specific mechanism of resistance. Consider investigating lysosomal function in your cell models.[9] |
Best Practices for Handling this compound
Proper handling of this compound is critical to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive set of PPE is mandatory when handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-approved gloves.
-
Gown: A protective gown.
-
Eye Protection: Safety glasses or a face shield.
-
Respiratory Protection: An N95 respirator may be necessary, especially when handling the powder form.
Engineering Controls
-
Fume Hood: All handling of this compound, especially the powder form, must be conducted in a chemical fume hood.[5]
-
Containment: For larger scale operations, consider using a glove box or other containment solutions.[10][11]
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound in a research setting.
Best Practices for Disposal of this compound
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and regulatory guidelines.
Waste Segregation
-
Cytotoxic Waste Containers: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and culture media, must be placed in clearly labeled, leak-proof cytotoxic waste containers.[12] These containers are typically color-coded (e.g., red or yellow) for easy identification.
Disposal Methods
-
Incineration: The preferred method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[12]
-
Chemical Deactivation: In some cases, chemical deactivation may be used to neutralize the cytotoxic agent before disposal.[12] Consult your institution's safety office for approved deactivation procedures.
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound waste.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 738.29 g/mol | [3] |
| Solubility in DMSO | ≥ 50 mg/mL | [4] |
| Solubility in Water | Insoluble | [3] |
| Storage (Powder) | -20°C for long term | [3] |
| IC50 (B16F10 melanoma cells) | 0.092 µg/mL | [8] |
| IC50 (HCT-15 and A431 cells) | 0.750 nM and 0.04 nM, respectively | [13] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mertansine - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. danielshealth.ca [danielshealth.ca]
- 13. Mertansine | DM1 | ADC Cytotoxin | Microtubules/Tubulin | TargetMol [targetmol.com]
Technical Support Center: Optimizing DM1 Delivery in Animal Studies
Welcome to the technical support center for DM1 (Mertansine), a potent maytansinoid microtubule inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of DM1 in preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is DM1 and what is its primary mechanism of action?
A1: DM1, also known as Mertansine, is a synthetic derivative of the natural product maytansine.[1] It is a highly potent cytotoxic agent that functions as a microtubule inhibitor.[2] DM1 binds to tubulin, preventing the polymerization of microtubules, which are essential for forming the mitotic spindle during cell division.[3][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][3] Due to its high potency, DM1 is often used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[2]
Q2: What is the most appropriate vehicle for formulating DM1 for in vivo studies?
A2: The choice of vehicle is critical due to the poor water solubility of many maytansinoids.[3] While specific formulation details can be proprietary, a common approach for poorly soluble cytotoxic compounds in preclinical research involves using a co-solvent system. A frequently used vehicle system consists of:
-
Dimethyl sulfoxide (DMSO) to initially dissolve the compound.
-
Followed by dilution with agents like polyethylene glycol (PEG) 300/400 or Tween-80 (polysorbate 80) to improve solubility and stability in the final aqueous solution.
-
The final dilution is typically made with a physiologically compatible buffer such as saline or phosphate-buffered saline (PBS) to achieve the desired final concentration and ensure tolerability.
It is crucial to minimize the final concentration of DMSO (ideally <5%) in the administered dose to avoid vehicle-related toxicity.[5] Always perform a small-scale pilot study to check for solubility, stability, and vehicle tolerability in the specific animal model before proceeding with the main experiment.
Q3: What are the recommended routes of administration for DM1 in rodents?
A3: The choice of administration route depends on the experimental goals, such as pharmacokinetic profiling versus efficacy studies.
-
Intravenous (IV) injection: This is the most common and recommended route for ADCs and potent cytotoxic agents like DM1 to ensure 100% bioavailability and direct systemic exposure.[6][7] It avoids first-pass metabolism, which can be a factor with other routes.[6] The tail vein is the standard site for IV injections in mice and rats.
-
Intraperitoneal (IP) injection: While technically simpler than IV injection, especially for repeated dosing in mice, the IP route can lead to variable absorption and is subject to hepatic first-pass metabolism as absorption occurs primarily into the mesenteric blood supply draining to the liver.[5][6][7] This can result in lower systemic exposure compared to IV administration.[6]
-
Subcutaneous (SC) injection: This route is generally not recommended for potent cytotoxic agents like maytansinoids, especially when conjugated to antibodies, due to the risk of severe local tissue irritation, necrosis, and off-target toxicities mediated by immune cells in the skin.[8]
Q4: What are the known toxicities of unconjugated DM1 in animal models?
A4: Unconjugated DM1 is significantly more toxic than when it is part of a targeted ADC.[9][10] Preclinical studies in rats and monkeys have identified several key target organs for toxicity, which are consistent with the anti-mitotic mechanism of action affecting rapidly dividing cells.[9][10][11] These include:
-
Bone Marrow/Hematologic: Thrombocytopenia (low platelet count) is a primary and often dose-limiting toxicity.[11][12]
-
Hepatic: Reversible elevations in liver transaminases (AST, ALT) are common, indicating liver toxicity.[13][14]
-
Neuronal Toxicity: As a microtubule inhibitor, DM1 can cause neurotoxicity.[1][3]
-
Gastrointestinal Toxicity: Adverse effects on the GI tract have been noted.[1][13]
-
Lymphoid Organs: Toxicity to lymphoid tissues has also been observed.[10]
Researchers must carefully monitor animals for signs of these toxicities, including weight loss, lethargy, and changes in blood parameters.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of DM1 in formulation during preparation or before injection. | 1. Poor solubility of DM1 in the chosen vehicle. 2. Incorrect ratio of co-solvents to aqueous buffer. 3. Temperature changes causing the compound to fall out of solution. | 1. Ensure the initial stock of DM1 is fully dissolved in 100% DMSO before further dilution. 2. Optimize the vehicle composition. Try increasing the proportion of solubilizing agents like PEG or Tween-80. 3. Prepare the formulation fresh before each use and maintain it at a stable temperature (e.g., room temperature).[15] 4. Gently vortex the solution before drawing it into the syringe. |
| High variability in efficacy or toxicity results between animals in the same group. | 1. Inaccurate or inconsistent dosing. 2. Instability of the DM1 formulation. 3. Misinjection (e.g., for IP, injection into the gut or subcutaneous space; for IV, extravasation). | 1. Ensure precise calibration of pipettes and syringes. Dose accurately based on individual animal body weight. 2. Prepare a fresh batch of the formulation for each experiment. Studies have shown compound stability in DMSO is variable and depends on the specific molecule.[15][16] 3. Ensure all personnel are thoroughly trained in the chosen injection technique. For IV injections, visually confirm placement in the tail vein. For IP, aspirate to ensure no bodily fluids are drawn back. |
| Severe weight loss, lethargy, or mortality at expected therapeutic doses. | 1. The dose is above the maximum tolerated dose (MTD) for the specific animal strain or model. 2. Vehicle-related toxicity (e.g., high percentage of DMSO). 3. Off-target toxicity of unconjugated DM1. | 1. Conduct a dose-range-finding study to determine the MTD in your specific model. The MTD of unconjugated DM1 is very low (e.g., tolerated up to 0.2 mg/kg in rats).[9][11] 2. Administer a vehicle-only control group to assess toxicity. Reformulate to reduce the concentration of potentially toxic excipients like DMSO. 3. Implement a robust monitoring plan, including daily health checks and body weight measurements. Consider dose fractionation or a different dosing schedule. |
| Injection site reaction (swelling, redness, necrosis) after SC or IM injection. | 1. Irritating nature of the vehicle. 2. High localized concentration and potent cytotoxicity of DM1. | 1. Subcutaneous administration of potent cytotoxics is generally not advised.[8] If it must be used, extensive vehicle optimization and the use of very low concentrations are necessary. 2. Switch to the intravenous (IV) route of administration for direct systemic delivery, which is the standard for this class of compounds. |
| Unexpectedly rapid clearance or low systemic exposure (based on PK analysis). | 1. For IP administration, significant first-pass metabolism in the liver.[6] 2. Extensive metabolism and rapid clearance are known pharmacokinetic properties of unconjugated DM1.[17] 3. Instability of the compound in circulation. | 1. For pharmacokinetic studies, use IV administration as the reference route to determine absolute bioavailability.[5][7] 2. Review literature on DM1 disposition; it is known to be quickly cleared from blood and eliminated primarily via the hepatic-biliary route.[17][18] 3. Consider using a different delivery system (e.g., nanoformulation) if sustained exposure is required.[3] |
Data Summary Tables
Table 1: Preclinical Pharmacokinetic Parameters of DM1 and T-DM1 in Rats
| Parameter | Analyte | Value | Species | Route | Source(s) |
|---|---|---|---|---|---|
| Clearance (CL) | Total Trastuzumab (from T-DM1) | 2.37 mL/day | Rat | IV | [19] |
| T-DM1 (ADC) | - | Rat | IV | [19] | |
| Unconjugated DM1 | Faster than T-DM1 | Rat | IV | [20] | |
| Volume of Distribution (Vss) | Total Trastuzumab (from T-DM1) | - | Rat | IV | - |
| T-DM1 (ADC) | - | Rat | IV | - | |
| Unconjugated DM1 | 38,105x larger than T-DM1 | Rat | IV | [20] | |
| Primary Route of Elimination | Unconjugated DM1 | Hepatic-biliary | Rat | IV | [17][18] |
| Excretion | Unconjugated DM1 | ~100% in feces, ~5% in urine (over 5 days) | Rat | IV | [17] |
| Circulating Catabolites | T-DM1 | DM1, MCC-DM1, Lysine-MCC-DM1 | Rat | IV |[18] |
Note: Pharmacokinetic parameters for unconjugated DM1 are challenging to find as it is rapidly cleared and typically measured in the context of ADC administration. The data emphasize its extensive distribution and rapid clearance compared to the conjugated form.
Table 2: Recommended Maximum Tolerated Doses (MTD) in Preclinical Models
| Compound | Dose | Species | Route | Notes | Source(s) |
|---|---|---|---|---|---|
| Unconjugated DM1 | 0.2 mg/kg (1600 µg/m²) | Rat | IV | Doses above this led to mortality. | [9][11] |
| T-DM1 (ADC) | 15 mg/kg | Mouse | IV | Weekly dosing in xenograft models. | [21] |
| T-DM1 (ADC) | 40 mg/kg (approx. 4400 µg DM1/m²) | Rat | IV | Well-tolerated single dose. | [9][10] |
| Anti-EpCAM-DM1 (ADC) | 680 µg/kg (of conjugated DM1) | Mouse | IV | Single dose in xenograft models. |[8][22] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of DM1 Formulation for In Vivo Administration
-
Objective: To prepare a soluble and stable formulation of DM1 for intravenous injection in mice.
-
Materials:
-
DM1 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-volume conical tubes
-
-
Procedure:
-
Calculate the total amount of DM1 required for the study based on the number of animals, their average weight, and the target dose (e.g., 0.15 mg/kg).
-
Prepare a stock solution by dissolving the DM1 powder in 100% DMSO to a concentration of 10 mg/mL. Ensure complete dissolution by gentle vortexing.
-
In a sterile conical tube, prepare the vehicle mixture. For a final vehicle composition of 5% DMSO / 40% PEG300 / 55% Saline, combine the required volumes of each component.
-
Slowly add the calculated volume of the DM1 stock solution to the vehicle mixture while vortexing to prevent precipitation.
-
The final concentration should be calculated to ensure the desired dose is administered in an appropriate volume (e.g., 10 mL/kg for mice).
-
Administer the final formulation to the animals within 1 hour of preparation.
-
Protocol 2: Intravenous (IV) Tail Vein Injection in Mice
-
Objective: To administer the prepared DM1 formulation systemically via the lateral tail vein.
-
Materials:
-
Prepared DM1 formulation
-
Mouse restrainer
-
Heat lamp or warm water bath
-
27-30 gauge needles with 1 mL syringes
-
Alcohol wipes
-
-
Procedure:
-
Place the mouse in a suitable restrainer, exposing the tail.
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (approx. 40°C) for 1-2 minutes to dilate the lateral tail veins.
-
Wipe the tail with an alcohol pad to clean the injection site.
-
Load the syringe with the correct volume of DM1 formulation, ensuring no air bubbles are present.
-
Position the needle, bevel up, parallel to one of the lateral tail veins and gently insert it into the vein (a slight "flash" of blood may be visible in the needle hub upon successful entry).
-
Slowly and steadily inject the full volume. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw, apply pressure, and re-attempt with a fresh needle.
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Visualizations
Caption: Workflow for DM1 formulation and intravenous administration.
Caption: Simplified signaling pathway for DM1's mechanism of action.
References
- 1. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Preclinical safety profile of trastuzumab emtansine (T-DM1): mechanism of action of its cytotoxic component retained with improved tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical safety profile of trastuzumab emtansine (T-DM1): Mechanism of action of its cytotoxic component retained with improved tolerability (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. Collection - Data from The Effect of Different Linkers on Target Cell Catabolism and Pharmacokinetics/Pharmacodynamics of Trastuzumab Maytansinoid Conjugates - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
- 13. Cantuzumab Mertansine, a Maytansinoid Immunoconjugate Directed to the CanAg Antigen: A Phase I, Pharmacokinetic, and Biologic Correlative Study [nlp.case.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-Clinical Disposition and Metabolism of DM1, a Component of Trastuzumab Emtansine (T-DM1), in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Mechanistic Pharmacokinetic Model Elucidating the Disposition of Trastuzumab Emtansine (T-DM1), an Antibody–Drug Conjugate (ADC) for Treatment of Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Implementation of Systematic Bioanalysis of Antibody–Drug Conjugates for Preclinical Pharmacokinetic Study of Ado-Trastuzumab Emtansine (T-DM1) in Rats [mdpi.com]
- 21. T-DM1, a novel antibody-drug conjugate, is highly effective against uterine and ovarian carcinosarcomas overexpressing HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Comparative Efficacy of DM-01 in EZH2 Inhibition: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EZH2 inhibitor DM-01 with other established inhibitors, Tazemetostat (EPZ-6438) and GSK126. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a significant therapeutic target in oncology.[1] this compound is a potent and selective inhibitor of EZH2.[2] This guide validates the inhibitory effect of this compound on EZH2 by comparing its in vitro activity with that of Tazemetostat and GSK126. Experimental data demonstrates that this compound exhibits comparable inhibitory activity to Tazemetostat in cellular assays and a higher selectivity index than GSK126, indicating its potential as a valuable tool for cancer research.[2]
Comparative Analysis of EZH2 Inhibitors
The following table summarizes the key quantitative data for this compound, Tazemetostat, and GSK126, highlighting their inhibitory potency against EZH2.
| Inhibitor | Target | IC50 | Ki | Cell Line (for IC50) | Selectivity Index |
| This compound | EZH2 | 58.7 µM[2] | Not Publicly Available | K562[2] | 3.7[2] |
| Tazemetostat (EPZ-6438) | EZH2 | 11 nM (peptide assay), 16 nM (nucleosome assay) | 2.5 nM | N/A (Biochemical Assay) | >4,500-fold vs. other HMTs |
| GSK126 | EZH2 | 9.9 nM | 0.5 - 3 nM | N/A (Biochemical Assay) | 2.3[2] |
Note: The Ki value for this compound is not publicly available. The selectivity index for this compound is in comparison to GSK126.[2]
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EZH2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating EZH2 Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
EZH2 Enzymatic Assay (Radiometric)
This protocol is a generalized procedure for determining the in vitro potency of EZH2 inhibitors.
Materials:
-
Recombinant human EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide (substrate)
-
S-[methyl-3H]-Adenosyl-L-methionine ([3H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 0.5 M EDTA)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the EZH2 enzyme complex and the histone H3 peptide substrate in the assay buffer.
-
Add serial dilutions of the EZH2 inhibitor (e.g., this compound) or vehicle control (DMSO) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [3H]-SAM, and dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for H3K27me3
This protocol outlines the procedure for assessing the cellular effect of EZH2 inhibitors on the methylation of its substrate, Histone H3.
Materials:
-
Cancer cell lines (e.g., K562)
-
EZH2 inhibitors (this compound, Tazemetostat, GSK126)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the EZH2 inhibitors or vehicle control for a specified duration (e.g., 24-72 hours).[2]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities to determine the relative levels of H3K27me3.
Cell Viability Assay (CellTiter-Glo®)
This protocol describes a method to evaluate the effect of EZH2 inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
EZH2 inhibitors
-
Opaque-walled multi-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells at an appropriate density in opaque-walled 96-well plates and incubate overnight.
-
Treat the cells with a range of concentrations of the EZH2 inhibitors or vehicle control.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 6 days).
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 values.
References
A Comparative Analysis of DM-01 and Other EZH2 Inhibitors for Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of DM-01, a novel Enhancer of Zeste Homolog 2 (EZH2) inhibitor, with other prominent EZH2 inhibitors: the FDA-approved tazemetostat, the dual EZH1/EZH2 inhibitor valemetostat, and the clinical-stage inhibitor lirametostat (CPI-1205). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes critical pathways to aid in the evaluation of these compounds for research and therapeutic development.
Executive Summary
The landscape of EZH2 inhibition in oncology is rapidly evolving, with several agents demonstrating significant therapeutic potential. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a crucial role in epigenetic regulation and is frequently dysregulated in various cancers. Its inhibition can lead to the reactivation of tumor suppressor genes and subsequent anti-tumor effects. This guide focuses on a comparative analysis of this compound against established EZH2 inhibitors, providing a data-driven overview of their preclinical profiles.
Comparative Efficacy of EZH2 Inhibitors
The following tables summarize the available preclinical data for this compound, tazemetostat, valemetostat, and lirametostat (CPI-1205). The data highlights the biochemical potency, cellular activity, and selectivity of each inhibitor. It is important to note that the breadth of publicly available data for this compound is currently more limited compared to the other inhibitors that have undergone extensive clinical investigation.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target(s) | IC50 (EZH2) | IC50 (EZH1) | Ki (EZH2) | Notes |
| This compound | EZH2 | - | - | - | Data not available. |
| Tazemetostat | EZH2 | 11 nM (wild-type)[1] | 392 nM[1] | 2.5 nM[1] | Potent and selective for EZH2 over EZH1.[1] |
| Valemetostat | EZH1/EZH2 | 6.0 nM[2] | 10.0 nM[2] | - | A dual inhibitor with high potency against both EZH1 and EZH2.[2] |
| Lirametostat (CPI-1205) | EZH2/EZH1 | 2 nM[3][4][5] | 52 nM[3][4][5] | - | Highly potent against EZH2 with moderate activity against EZH1.[3][4][5] |
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Notes |
| This compound | K562 | Cell Proliferation | 58.7 µM[6] | Comparable inhibitory activity to tazemetostat in this specific cell line.[6] |
| Tazemetostat | K562 | Cell Proliferation | 59.2 µM[6] | |
| DLBCL Cell Lines | H3K27me3 Reduction | 2-90 nM[7] | Potent inhibition of histone methylation in lymphoma cells.[7] | |
| Synovial Sarcoma (Fuji) | Cell Proliferation (14-day) | 0.15 µM[8] | Demonstrates long-term anti-proliferative effects.[8] | |
| DLBCL (EZH2 mutant) | Cell Proliferation (11-day) | <0.001 - 7.6 µM[7] | Increased sensitivity in cell lines with EZH2 mutations.[7] | |
| Valemetostat | Hematological Cancer Cell Lines | Cell Proliferation (GI50) | <100 nM[2] | Broad anti-proliferative activity across various hematological cancer cell lines.[2] |
| Lirametostat (CPI-1205) | HeLa | H3K27me3 Reduction | 32 nM[5][9] | Potent cellular activity in reducing the key epigenetic mark.[5][9] |
Table 3: Selectivity Profile
| Inhibitor | Selectivity Note |
| This compound | Reported to have a selectivity index of 3.7 for EZH2, which is higher than that of GSK-126 (2.3).[6] |
| Tazemetostat | Highly selective for EZH2 over EZH1 and more than 1000-fold selective against other histone methyltransferases.[7] |
| Valemetostat | A dual inhibitor designed to potently inhibit both EZH1 and EZH2.[10][11] |
| Lirametostat (CPI-1205) | Selective for EZH2, with approximately 26-fold lower potency against EZH1.[3][4] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of EZH2 inhibitors. Specific details may vary between laboratories and studies.
Western Blot for H3K27me3 Quantification
Objective: To measure the levels of histone H3 trimethylated at lysine 27 (H3K27me3) in cells following treatment with an EZH2 inhibitor.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the EZH2 inhibitor (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method. This enriches for histone proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method like the Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone proteins on a polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to a loading control, such as total Histone H3.
-
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of an EZH2 inhibitor on the proliferation and viability of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EZH2 inhibitor (typically in a logarithmic scale) and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 3 to 7 days), as the anti-proliferative effects of EZH2 inhibitors can be time-dependent.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This comparative guide provides a snapshot of the current preclinical data for this compound in the context of more established EZH2 inhibitors. While this compound shows comparable in vitro anti-proliferative activity to tazemetostat in a single reported cell line, a more comprehensive evaluation of its biochemical potency, broader cellular activity, and in vivo efficacy is necessary to fully understand its therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for such future investigations. Researchers and drug developers are encouraged to use this guide as a foundational resource for their ongoing efforts in the discovery and development of novel epigenetic therapies.
References
- 1. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valemetostat Tosilate: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPI-1205 |Cas:1621862-70-1 Buy CPI-1205 from ProbeChem, Global Biochemicals Supplier [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
A Comparative Analysis of DM-01 and Tazemetostat in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two compounds targeting the epigenetic regulator EZH2 for the treatment of lymphoma: DM-01 and the FDA-approved drug tazemetostat. While extensive preclinical and clinical data are available for tazemetostat, information on this compound is currently limited to data from a commercial supplier and lacks peer-reviewed validation. This comparison is therefore based on the currently accessible information.
Introduction to EZH2 Inhibition in Lymphoma
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in cell development and differentiation. In several types of lymphoma, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL), EZH2 is often mutated or overexpressed, leading to uncontrolled cell proliferation.[1][2] Inhibiting EZH2 has emerged as a promising therapeutic strategy to counteract these effects.
Tazemetostat is a potent, orally bioavailable small molecule inhibitor of EZH2 that has been approved for the treatment of certain types of epithelioid sarcoma and relapsed or refractory follicular lymphoma.[3] It has been extensively studied in preclinical models and clinical trials.
This compound is described by its supplier as a powerful and selective EZH2 inhibitor intended for research in DLBCL and FL.[3] However, to date, there is a lack of peer-reviewed scientific literature detailing its preclinical efficacy and mechanism of action in lymphoma models.
Comparative In Vitro Efficacy
The available data allows for a limited comparison of the in vitro potency of this compound and tazemetostat.
| Compound | Cell Line | Assay | IC50 Value | Source |
| This compound | K562 (Chronic Myelogenous Leukemia) | Not Specified | 58.7 µM | [4] |
| Tazemetostat | K562 (Chronic Myelogenous Leukemia) | Not Specified | 59.2 µM | [4] |
| Tazemetostat | Various DLBCL cell lines | H3K27me3 reduction | 2–90 nM | [5] |
Note: The IC50 values for this compound and tazemetostat in K562 cells are provided by a commercial vendor and should be interpreted with caution as the experimental details are not provided.[4] The data for tazemetostat in DLBCL cell lines is from a peer-reviewed publication and demonstrates significantly higher potency in the nanomolar range for its epigenetic target.[5]
Mechanism of Action
Both this compound and tazemetostat are designed to inhibit the enzymatic activity of EZH2, thereby reducing the methylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification is crucial for gene silencing, and its reduction can lead to the re-expression of tumor suppressor genes.
Signaling Pathway of EZH2 Inhibition
Caption: Mechanism of EZH2 inhibition by this compound and tazemetostat.
According to its supplier, this compound inhibits EZH2, leading to decreased H3K27me3 levels and a subsequent increase in the transcription of the tumor suppressor gene DIRAS3.[3][4] Tazemetostat has been shown to reduce H3K27me3 levels, leading to cell cycle arrest and apoptosis in lymphoma cells.[4][6]
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are generalized protocols for assays commonly used to evaluate EZH2 inhibitors like tazemetostat.
Cell Viability Assay (Example)
-
Cell Culture: Lymphoma cell lines (e.g., DLBCL lines) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the EZH2 inhibitor (e.g., tazemetostat) or vehicle control for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of viable cells against the log of the drug concentration.
Western Blot for H3K27me3 (Example)
-
Protein Extraction: Cells are treated with the EZH2 inhibitor or vehicle control, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for H3K27me3 and a loading control (e.g., total Histone H3). This is followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating EZH2 inhibitors.
In Vivo Data in Lymphoma Models
Tazemetostat has demonstrated significant anti-tumor activity in various in vivo lymphoma models. In xenograft models of EZH2-mutant DLBCL, tazemetostat treatment led to tumor regression.[5] In wild-type EZH2 DLBCL xenograft models, tazemetostat resulted in tumor growth inhibition.
This compound: There is currently no publicly available in vivo data for this compound in lymphoma models.
Summary and Future Directions
Tazemetostat is a well-characterized EZH2 inhibitor with proven efficacy in preclinical lymphoma models and demonstrated clinical benefit in patients with relapsed or refractory follicular lymphoma.[4][6] Its mechanism of action and safety profile are well-documented in peer-reviewed literature.
This compound is presented as a selective EZH2 inhibitor with in vitro activity comparable to tazemetostat in a single reported cell line.[4] However, the lack of comprehensive, peer-reviewed data, including its chemical structure, detailed in vitro and in vivo studies in lymphoma models, and safety profile, precludes a thorough and objective comparison with tazemetostat at this time.
For researchers and drug development professionals, tazemetostat serves as a critical benchmark for the development of new EZH2 inhibitors. Future studies on novel compounds like this compound will need to provide robust preclinical data packages, including head-to-head comparisons with established agents like tazemetostat in relevant lymphoma models, to validate their potential as therapeutic candidates. Further independent research is required to substantiate the claims made about this compound's efficacy and selectivity.
References
Cross-Validation of DM-1's Anti-Cancer Efficacy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-cancer properties of the curcumin analog DM-1 and related compounds across various cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of molecular pathways to facilitate an objective comparison of their therapeutic potential.
Comparative Analysis of Cytotoxicity
The anti-proliferative effects of DM-1 and other potent curcumin analogs have been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below. Data indicates that while DM-1 shows efficacy, particularly in melanoma, other analogs such as GO-Y030, FLLL-11, and FLLL-12 exhibit broader and often more potent activity against colorectal, breast, and pancreatic cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| DM-1 | B16F10 | Melanoma | Not explicitly quantified, but demonstrated efficacy | [1][2] |
| GO-Y030 | SW480 | Colorectal | 0.51 | [3] |
| HT-29 | Colorectal | 1.03 | [3] | |
| HCT116 | Colorectal | 1.62 | [3] | |
| MDA-MB-231 | Breast | Potent inhibition demonstrated | [4] | |
| PANC-1 | Pancreatic | Potent inhibition demonstrated | [4] | |
| HPAC | Pancreatic | Potent inhibition demonstrated | [4] | |
| BXPC-3 | Pancreatic | Potent inhibition demonstrated | [4] | |
| FLLL-11 | SW480 | Colorectal | 2.59 | [3] |
| HT-29 | Colorectal | 4.48 | [3] | |
| HCT116 | Colorectal | 3.52 | [3] | |
| FLLL-12 | SW480 | Colorectal | 1.57 | [3] |
| HT-29 | Colorectal | 2.91 | [3] | |
| HCT116 | Colorectal | 2.53 | [3] | |
| Curcumin (for comparison) | SW480 | Colorectal | 13.31 | [3] |
| HT-29 | Colorectal | 12.58 | [3] | |
| HCT116 | Colorectal | 10.26 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the curcumin analog (e.g., DM-1) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. IC50 values can be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the curcumin analog for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Propidium Iodide Staining: Add 5 µL of Propidium Iodide (PI) to the cell suspension immediately before analysis.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[7][8]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and assess changes in their expression levels, such as the activation of caspases or alterations in the Bcl-2/Bax ratio.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and a loading control like β-actin) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine relative protein expression.
Visualizing Molecular Mechanisms and Workflows
To clearly illustrate the experimental processes and the molecular pathways affected by DM-1 and its analogs, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for assessing the anti-cancer effects of DM-1.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation [mdpi.com]
- 3. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Curcumin Analog GO-Y030 Controls the Generation and Stability of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Recent Curcumin Analogues and Their Antioxidant, Anti-Inflammatory, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mono-Carbonyl Curcumin Analogs for Cancer Therapy [jstage.jst.go.jp]
- 9. Curcumin Derivatives in Medicinal Chemistry: Potential Applications in Cancer Treatment [mdpi.com]
A Comparative Analysis of EZH2 Inhibitors: DM-01 and GSK126
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent EZH2 inhibitors, DM-01 and GSK126. The information presented is curated from publicly available experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Both this compound and GSK126 are small molecule inhibitors that target the enzymatic activity of EZH2.
Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular potency of this compound and GSK126 reveals differences in their inhibitory activities. GSK126 is a highly potent inhibitor with a low nanomolar IC50 value against EZH2. In contrast, this compound's potency has been reported in cellular assays with a higher micromolar IC50 value.
| Parameter | This compound | GSK126 | Reference |
| Target | EZH2 | EZH2 | [1][2] |
| IC50 (EZH2) | Not explicitly reported | 9.9 nM | [2] |
| Ki (EZH2) | Not explicitly reported | 0.5 - 3 nM | [3] |
| Cellular IC50 (K562 cells) | 58.7 µM | Not explicitly reported | [1] |
| Cellular IC50 (A549 sh-EV cells) | 72.7 µM | Not explicitly reported | [4] |
| Cellular IC50 (A549 sh-EZH2 cells) | 269.7 µM | Not explicitly reported | [4] |
Selectivity Profile
Selectivity is a critical attribute for any therapeutic agent. This compound is reported to have a higher selectivity index for EZH2 compared to GSK126. GSK126, however, has been extensively profiled and demonstrates high selectivity over other methyltransferases.
| Parameter | This compound | GSK126 | Reference |
| Selectivity Index | 3.7 | 2.3 | [1] |
| Selectivity over EZH1 | Not explicitly reported | >150-fold | [5] |
| Selectivity over other methyltransferases | Not explicitly reported | >1000-fold over 20 other human methyltransferases | [5] |
Mechanism of Action and Cellular Effects
Both this compound and GSK126 function by inhibiting the methyltransferase activity of EZH2, leading to a global decrease in H3K27me3 levels.[1][6] This, in turn, results in the reactivation of EZH2-target genes.
This compound:
-
Inhibits EZH2 activity, leading to decreased H3K27me3 levels.[1]
-
Increases the transcription of the tumor suppressor gene DIRAS3 in a dose-dependent manner.[1][4]
-
Knockdown of EZH2 in A549 cells decreases sensitivity to this compound, confirming its on-target effect.[1][4]
GSK126:
-
Potently inhibits both wild-type and mutant EZH2.
-
Causes a global decrease in H3K27me3 levels in a dose- and time-dependent manner.[6]
-
Induces apoptosis in multiple myeloma cells through the mitochondrial pathway.[6][7]
-
Suppresses cell migration and angiogenesis by down-regulating VEGF-A.[8]
Impact on Signaling Pathways
EZH2 inhibition by these compounds affects multiple downstream signaling pathways implicated in cancer progression.
EZH2 Inhibition and Gene Expression
The primary mechanism of action for both inhibitors is the reactivation of genes silenced by EZH2-mediated H3K27 trimethylation.
GSK126 and Downstream Signaling Cascades
GSK126 has been shown to modulate several key signaling pathways:
-
Wnt/β-catenin Pathway: GSK126 can block the Wnt/β-catenin pathway, which is crucial for cancer stem cell maintenance.[6][7][9]
-
TLR4 Signaling: It can alleviate thromboinflammation by suppressing Toll-like receptor 4 (TLR4) signaling.[10][11][12]
-
ERK1/2 Signaling: GSK126 has been reported to induce senescence in multiple myeloma cells via the ERK1/2 signaling pathway.[13]
-
NFAT:AP-1 Signaling: In combination with DNMT inhibitors, EZH2 inhibitors can up-regulate the NFAT:AP-1 signaling pathway.[14][15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the characterization of EZH2 inhibitors.
EZH2 Histone Methyltransferase (HMT) Assay
This biochemical assay quantifies the enzymatic activity of EZH2.
Protocol Summary:
-
A reaction mixture containing the purified PRC2 complex, a histone H3 peptide substrate, and radiolabeled S-adenosylmethionine ([3H]-SAM) is prepared.
-
The inhibitor (this compound or GSK126) is added at a range of concentrations.
-
The reaction is incubated to allow for the transfer of the methyl group from [3H]-SAM to the histone peptide.
-
The reaction is stopped, and the radiolabeled methylated peptides are captured.
-
The amount of radioactivity is quantified to determine the extent of the reaction.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation Assay
This assay measures the effect of the inhibitors on the growth of cancer cell lines.
Protocol Summary:
-
Cancer cells (e.g., K562, A549) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound or GSK126.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo).[17][18][19]
-
The absorbance or luminescence, which is proportional to the number of viable cells, is measured.
-
IC50 values for cell growth inhibition are determined.
Western Blot for H3K27me3
This technique is used to measure the levels of the H3K27me3 mark within cells after treatment with an EZH2 inhibitor.
Protocol Summary:
-
Cells are treated with the EZH2 inhibitor for a specified time.
-
The extracted proteins are separated by size using SDS-PAGE and transferred to a membrane.[20][21][22]
-
The membrane is incubated with a primary antibody specific for H3K27me3, followed by a secondary antibody conjugated to an enzyme.[20][23][24]
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[20]
-
The signal intensity is quantified to determine the relative amount of H3K27me3. A loading control, such as total histone H3, is used for normalization.[20][23]
Conclusion
Both this compound and GSK126 are valuable research tools for investigating the role of EZH2 in health and disease. GSK126 is a well-characterized, potent, and selective EZH2 inhibitor with a wealth of supporting data on its mechanism and effects on various signaling pathways. This compound is also a selective EZH2 inhibitor, with reports suggesting a higher selectivity index than GSK126, though more comprehensive biochemical data is needed for a complete comparison. The choice between these two inhibitors will depend on the specific research question, the required potency, and the cellular context of the study. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other EZH2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The EZH2 Inhibitor GSK126 Alleviates Thromboinflammation in Deep Vein Thrombosis by Suppressing TLR4 Signaling via H3K27me3 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EZH2 inhibition induces senescence via ERK1/2 signaling pathway in multiple myeloma: EZH2 inhibition induces senescence in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Select EZH2 inhibitors enhance viral mimicry effects of DNMT inhibition through a mechanism involving NFAT:AP-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of EZH2 expression is associated with the proliferation, apoptosis, and migration of SW620 colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validating Downstream Gene Expression Changes Induced by Therapeutic Agents for Myotonic Dystrophy Type 1 (DM1)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy Type 1 (DM1) is an autosomal dominant neuromuscular disorder caused by a CTG trinucleotide repeat expansion in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[1][2][3][4] The expanded CUG repeats in the transcribed RNA are toxic, leading to a cascade of molecular alterations that primarily manifest as widespread mis-splicing of numerous pre-mRNAs.[1][2][3][5] This guide provides a comparative overview of various therapeutic strategies aimed at correcting these downstream gene expression changes, with a focus on experimental data and validation methodologies. While the designation "DM-01" does not correspond to a widely recognized therapeutic agent, this guide will focus on the diverse therapeutic approaches currently under investigation for DM1.
The primary pathogenic mechanism in DM1 involves the sequestration of the Muscleblind-like (MBNL) family of splicing factors by the toxic CUG-expanded DMPK RNA.[1][2][3][6][7][8] This sequestration leads to a loss of MBNL function and a concurrent upregulation of the CUG-binding protein 1 (CUGBP1), resulting in the re-emergence of embryonic splicing patterns in adult tissues.[1][4][5][8][9] Therapeutic strategies, therefore, are largely focused on disrupting this toxic RNA gain-of-function.
Comparative Efficacy of Therapeutic Agents on Splicing Correction
Several therapeutic modalities are being explored for DM1, including antisense oligonucleotides (ASOs), small molecules, and gene therapies.[1][2][3][10][11][12] The efficacy of these agents is often evaluated by their ability to reverse the characteristic splicing defects observed in DM1 patient cells and animal models. The following tables summarize the reported effects of various compounds on the splicing of key pre-mRNAs that are misregulated in DM1.
| Therapeutic Agent | Target | Model System | Splicing Event | Observed Splicing Correction | Reference |
| Antisense Oligonucleotide (ASO) - ISIS 486178 | DMPK mRNA | DMSXL Mice | Multiple | Up to 70% reduction in CUGexp RNA and correction of splicing defects. | [13] |
| Antisense Oligonucleotide (ASO) | DMPK mRNA | HSALR Mice | Multiple | Full correction of 9 tested splicing events after 8 subcutaneous injections. | [14] |
| Antisense Oligonucleotide (AON) | ClC-1 exon 7a | DM1 Mouse Models | CLCN1 exon 7a | Reversed the splicing defect, restored full-length mRNA, and eliminated myotonia. | [15] |
| Small Molecule - Heptamidine | CUGexp RNA-MBNL1 Interaction | HSALR Mice | Multiple | Partial to full correction of splicing for several genes including Atp2a1, Mbnl1, and Ldb3. | [2] |
| Small Molecule - Furamidine | CUGexp RNA-MBNL1 Interaction | HSALR Mice | Multiple | Shown to rescue mis-splicing in a transgenic mouse model. | [16] |
| Small Molecule Kinase Inhibitors (C16, C51) | Unspecific Protein Kinases | Human DM1 Myoblasts and Fibroblasts | SERCA1 exon 22, LDB3 exon 7, MBNL1 exon 7, DMD exon 78 | Improvement of aberrant alternative splicing. | [5] |
| GeneTAC™ (Small Molecule) | Transcription of mutant DMPK | DM1 Patient Fibroblasts and Myoblasts | MBNL1 | >90% correction of splicing defects at concentrations <100 nM. | [17] |
| Gene Therapy (CRISPR/SaCas9) | Expanded CTG repeat region | DM1 Patient-derived Muscle Cells | Multiple | Correction of splicing defects in DM1 cells. | [18] |
| Gene Therapy (AAV-delivered microRNA) | DMPK mRNA | Preclinical | DMPK mRNA | Designed to reduce levels of DMPK mRNA. Currently in Phase 1/2 clinical trials (SAR446268). | [19] |
Experimental Protocols for Validating Gene Expression Changes
Accurate validation of downstream gene expression changes is critical for assessing the therapeutic potential of DM1 drug candidates. The following are detailed methodologies for key experiments commonly employed in this field.
1. RNA Isolation and Reverse Transcription
-
Objective: To isolate high-quality total RNA from cells or tissues and convert it into complementary DNA (cDNA) for downstream applications.
-
Protocol:
-
Homogenize cells or tissues in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
-
Extract total RNA using a phenol-chloroform extraction method or a silica-based column purification kit.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system to check for RNA integrity.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[20]
-
2. Analysis of Alternative Splicing by RT-PCR
-
Objective: To qualitatively and quantitatively assess the inclusion or exclusion of specific exons in target genes.
-
Protocol:
-
Design primers flanking the alternative exon of interest.[21]
-
Perform PCR on the synthesized cDNA using a thermostable DNA polymerase.
-
Separate the PCR products on a high-resolution agarose or polyacrylamide gel.
-
Visualize the bands corresponding to the inclusion and exclusion isoforms.
-
Quantify the relative abundance of each isoform using densitometry. The "Percent Spliced In" (PSI) is calculated as: (Inclusion isoform intensity) / (Inclusion isoform intensity + Exclusion isoform intensity) x 100.[21]
-
3. Quantitative Real-Time PCR (qPCR)
-
Objective: To precisely quantify the expression levels of specific genes.
-
Protocol:
-
Design gene-specific primers and, if applicable, a fluorescently labeled probe.
-
Perform qPCR using a real-time PCR system with a DNA-binding dye (e.g., SYBR Green) or a probe-based chemistry (e.g., TaqMan).
-
Include a reference gene (housekeeping gene) for normalization of expression data.
-
Calculate the relative gene expression using the ΔΔCt method.[20]
-
4. RNA Sequencing (RNA-Seq)
-
Objective: To obtain a comprehensive and quantitative profile of the transcriptome, including both gene expression levels and alternative splicing events.
-
Protocol:
-
Prepare sequencing libraries from high-quality total RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[22]
-
Perform high-throughput sequencing using a next-generation sequencing (NGS) platform.[22]
-
Align the sequencing reads to a reference genome.
-
Analyze the data to identify differentially expressed genes and quantify alternative splicing events using specialized software (e.g., MISO, DEXSeq).[16][21]
-
Visualizations
Signaling Pathway of Myotonic Dystrophy Type 1
References
- 1. Small Molecules Which Improve Pathogenesis of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress and Challenges in the Development of Antisense Therapies for Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutics Development in Myotonic Dystrophy Type I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autism-related traits in myotonic dystrophy type 1 model mice are due to MBNL sequestration and RNA mis-splicing of autism-risk genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antisense Oligonucleotides: Rising Stars in Eliminating RNA Toxicity in Myotonic Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bioengineer.org [bioengineer.org]
- 12. Myotonic dystrophy type 1 drug development: A pipeline toward the market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Splicing biomarkers of disease severity in myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content-assets.jci.org [content-assets.jci.org]
- 16. Splicing Analysis of a Myotonic Dystrophy Type 1 Mouse Model Treated with Small Molecules [scholarsbank.uoregon.edu]
- 17. Design Therapeutics Announces Positive Preclinical Data Highlighting Disease-Modifying Potential of its Novel DM1 GeneTACs as a Treatment for Myotonic Dystrophy Type-1 | Design Therapeutics, Inc [investors.designtx.com]
- 18. researchgate.net [researchgate.net]
- 19. musculardystrophynews.com [musculardystrophynews.com]
- 20. Gene Expression Analysis in Myotonic Dystrophy: Indications for a Common Molecular Pathogenic Pathway in DM1 and DM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Epigenetic Modulator DM-01: A Head-to-Head Comparison with Other Epigenetic Modifiers
In the landscape of epigenetic drug discovery, the precise evaluation of novel therapeutic agents against established compounds is paramount for advancing cancer therapy. This guide provides a comprehensive head-to-head comparison of DM-01, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other key classes of epigenetic modifiers. The comparative analysis is aimed at researchers, scientists, and drug development professionals, offering a detailed examination of performance based on experimental data.
A Note on this compound: The designation "this compound" is not standard in publicly available scientific literature. Therefore, for the purpose of this guide, we will use GSK2879552 , a well-characterized, potent, and selective clinical-stage LSD1 inhibitor, as a representative molecule for this class of epigenetic modifiers.
Executive Summary
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in cancer development and progression, making the enzymes that mediate these changes attractive therapeutic targets. This guide focuses on comparing the efficacy and mechanisms of four major classes of epigenetic modifiers:
-
LSD1 Inhibitors (represented by GSK2879552): These agents target the histone demethylase LSD1, which is overexpressed in various cancers and plays a critical role in oncogenesis.
-
Histone Deacetylase (HDAC) Inhibitors: This class of drugs, including Vorinostat (SAHA), targets HDAC enzymes, leading to histone hyperacetylation and the activation of tumor suppressor genes.
-
DNA Methyltransferase (DNMT) Inhibitors: Agents like 5-Azacytidine inhibit DNMTs, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes.
-
Bromodomain and Extra-Terminal (BET) Inhibitors: Compounds such as JQ1 target BET proteins, which are readers of histone acetylation marks, thereby disrupting oncogenic transcription programs.
Data Presentation: Comparative Efficacy of Epigenetic Modifiers
The following tables summarize the in vitro efficacy of representative epigenetic modifiers across various cancer cell lines. The data is presented as IC50 values (the concentration of the drug that inhibits 50% of cell growth), a standard measure of a drug's potency.
| Table 1: Comparative Anti-proliferative Activity of Epigenetic Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines | |||
| Cell Line | GSK2879552 (LSD1i) IC50 (nM) | Vorinostat (HDACi) IC50 (nM) | 5-Azacytidine (DNMTi) IC50 (nM) |
| MV4-11 | Potent anti-proliferative effects observed | Data not directly comparable in the same study | Synergistic effects with other agents noted |
| THP-1 | Antiproliferative effects at sub-micromolar levels | Data not directly comparable in the same study | Synergistic with cytotoxic drugs |
| MOLM-13 | Effective in inducing cell cycle arrest | Data not directly comparable in the same study | Resistance can be acquired |
Data compiled from multiple sources. Direct side-by-side comparisons in the same study are limited. The efficacy of each inhibitor can vary significantly based on the specific genetic and epigenetic context of the cancer cell line.
| Table 2: Efficacy of Selected Epigenetic Inhibitors in Solid Tumor Cell Lines | |||
| Cancer Type | Cell Line | Inhibitor | IC50 / Effect |
| Glioblastoma | LN-18, U87 | GSK2879552 + Vorinostat | Synergistic apoptotic cell death |
| Breast Cancer (TNBC) | MDA-MB-231 | Pargyline (LSD1i) + SAHA (HDACi) | Superior growth inhibition and apoptosis |
| Prostate Cancer | LNCaP, C4-2B | GSK2879552 | Suppression of PI3K/AKT signaling |
| Lung Adenocarcinoma | H23 | JQ1 (BETi) | High sensitivity, FOSL1 downregulation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of epigenetic modifiers.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
Cells to be tested
-
96-well microplates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the epigenetic inhibitors (e.g., GSK2879552, Vorinostat, 5-Azacytidine, JQ1) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the inhibitor concentration.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide occupancy of a specific protein, such as a transcription factor or a modified histone.
Materials:
-
Cells treated with an epigenetic inhibitor or vehicle control
-
Formaldehyde for cross-linking
-
Cell lysis buffer
-
Enzymatic digestion or sonication equipment to shear chromatin
-
Specific antibody against the protein of interest (e.g., H3K4me2, LSD1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 base pairs using either enzymatic digestion or sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody overnight at 4°C. Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by the different classes of epigenetic modifiers.
LSD1 Inhibitor (GSK2879552) Signaling Pathway
Caption: LSD1 inhibitor GSK2879552 blocks LSD1, leading to increased H3K4me2, tumor suppressor gene expression, and myeloid differentiation, while also inhibiting the PI3K/AKT pathway.
HDAC Inhibitor (Vorinostat) Signaling Pathway
References
Independent Verification of DM-01's Selectivity for EZH2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the EZH2 inhibitor DM-01 with other well-characterized EZH2 inhibitors. The following sections present quantitative data on inhibitor selectivity, detailed experimental protocols for key assays, and a visual representation of the EZH2 signaling pathway to aid in the independent verification of this compound's performance.
Data Presentation: Comparative Selectivity of EZH2 Inhibitors
The following tables summarize the inhibitory activity and selectivity of this compound and other prominent EZH2 inhibitors. This data is compiled from various independent studies to provide a comprehensive overview.
Table 1: In Vitro Inhibitory Activity against EZH2
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | EZH2 | - | - | - |
| GSK126 | EZH2 (Wild-Type) | 9.9 | Biochemical Assay | [1][2] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 11 | Peptide Assay | [3][4] |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 16 | Nucleosome Assay | [4] |
| EI1 | EZH2 (Wild-Type) | 15 | Biochemical Assay | [5] |
| EI1 | EZH2 (Y641F Mutant) | 13 | Biochemical Assay | [5] |
Table 2: Cellular Activity and Selectivity Index
| Compound | Cell Line | Cellular IC50 | Selectivity Index (vs. EZH1) | Reference |
| This compound | K562 | 58.7 µM | 3.7 | [6] |
| GSK126 | - | - | >150-fold | [7] |
| Tazemetostat | - | - | 35-fold | [3] |
| EI1 | - | - | ~90-fold | [8] |
Table 3: Selectivity Profile against a Panel of Histone Methyltransferases (HMTs)
| Compound | HMT Panel (Selected) | Fold Selectivity vs. EZH2 | Reference |
| This compound | Data not publicly available | - | - |
| GSK126 | >20 other HMTs | >1000-fold | [7] |
| Tazemetostat | 14 other HMTs | >4500-fold | [3] |
| EI1 | Panel of HMTs | >10,000-fold | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and verification of selectivity data.
In Vitro Radioactive Methyltransferase Inhibition Assay
This assay quantifies the enzymatic activity of EZH2 and the inhibitory potential of compounds by measuring the transfer of a radiolabeled methyl group.
Materials:
-
Recombinant human PRC2 complex (containing EZH2)
-
Histone H3 peptide (e.g., residues 21-44) or oligonucleosomes as substrate
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Test compounds (this compound and others) dissolved in DMSO
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, recombinant PRC2 complex, and the histone H3 substrate.
-
Add the diluted test compounds to the wells. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Initiate the reaction by adding ³H-SAM to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide/nucleosome.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Cellular H3K27 Trimethylation (H3K27me3)
This cellular assay assesses the ability of an inhibitor to penetrate cells and inhibit EZH2 activity, as measured by the reduction in the global levels of H3K27me3.[9]
Materials:
-
Cancer cell line of interest (e.g., K562, as used for this compound)[6]
-
Cell culture medium and supplements
-
Test compounds (this compound and others) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Include a DMSO-only control.
-
Harvest the cells and lyse them using lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to normalize for protein loading.
-
Quantify the band intensities to determine the relative reduction in H3K27me3 levels.
Mandatory Visualization
The following diagrams illustrate the EZH2 signaling pathway and a typical experimental workflow for determining EZH2 inhibitor selectivity.
References
- 1. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK126, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 8. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the Long-Term Efficacy of Del-desiran (DM-01) Compared to Standard Therapies for Myotonic Dystrophy Type 1
For Researchers, Scientists, and Drug Development Professionals
Myotonic Dystrophy Type 1 (DM1) is a progressive, multisystemic genetic disorder with no approved disease-modifying therapies.[1][2][3] The current standard of care focuses on managing symptoms to improve quality of life.[2][4] This guide provides a comparative analysis of the investigational therapeutic, del-desiran (formerly AOC 1001), against current standard therapies for DM1, based on available long-term clinical trial data. Del-desiran has received Breakthrough Therapy Designation from the U.S. Food and Drug Administration (FDA).[5][6]
Overview of Therapeutic Approaches
Standard therapy for DM1 is supportive and tailored to the patient's specific symptoms, which may include myotonia, muscle weakness, cardiac abnormalities, and respiratory issues.[4][7][8] This can involve medications to manage myotonia, such as mexiletine, as well as physical and occupational therapy.[2][4][7]
Del-desiran is an investigational antibody-oligonucleotide conjugate (AOC) designed to address the underlying cause of DM1.[1][6][9] It targets the mutant myotonic dystrophy protein kinase (DMPK) messenger RNA (mRNA), which is responsible for the disease pathology.[1][6][10]
Comparative Efficacy Data
The following table summarizes the long-term efficacy of del-desiran, based on data from the MARINA open-label extension (MARINA-OLE) trial, compared to the goals of standard symptomatic therapies for DM1.
| Efficacy Endpoint | Del-desiran (MARINA-OLE Trial Data) | Standard Therapies (Symptomatic Management) |
| Myotonia | Demonstrated consistent and durable improvements in video hand opening time (vHOT), a measure of myotonia.[11][12] Data from the MARINA-OLE study showed a reversal of disease progression in myotonia compared to a natural history cohort.[1][11][13] | Medications such as mexiletine may be used to manage myotonia-related symptoms like grip difficulty.[3][4][7] |
| Muscle Strength | Showed improvements in multiple measures of strength, including hand grip and the Quantitative Muscle Testing (QMT) total score.[11][12] Long-term data indicated a reversal of disease progression in muscle strength compared to natural history data.[1][13] | Physical therapy and assistive devices are used to manage muscle weakness and maintain function.[2][7][8] |
| Activities of Daily Living | Patients reported improvements in activities of daily living as measured by the DM1-Activ patient-reported outcome.[11][12] This suggests a positive impact on the ability to perform tasks such as showering and walking up stairs.[12] | Occupational therapy and assistive devices aim to help patients maintain independence in their daily activities.[8] |
| Disease Progression | Long-term data from the MARINA-OLE trial suggests a reversal of disease progression across multiple endpoints when compared to a matched natural history study population over one year.[1][11][13] | Standard therapies do not slow the underlying progression of DM1 but aim to manage its symptoms.[2] |
Mechanism of Action: Del-desiran
Del-desiran is an antibody-oligonucleotide conjugate that facilitates the targeted delivery of a small interfering RNA (siRNA) to muscle cells. The monoclonal antibody component binds to the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells. Following receptor-mediated endocytosis, the siRNA is released into the cell, where it engages the RNA-induced silencing complex (RISC). This complex then targets the mutant DMPK mRNA for degradation, thereby reducing the toxic RNA aggregates that are the root cause of DM1.[1][6][9][10][14]
Experimental Protocols
The long-term efficacy of del-desiran is being evaluated in the MARINA-OLE and the pivotal Phase 3 HARBOR trials.
MARINA-OLE Study: An open-label, multi-center trial to evaluate the long-term safety, tolerability, and efficacy of del-desiran in participants who were previously enrolled in the Phase 1/2 MARINA trial.[1][5][12] Participants receive quarterly doses of del-desiran.[12][13]
HARBOR Phase 3 Trial: A randomized, double-blind, placebo-controlled, global study to assess the efficacy and safety of del-desiran in approximately 150 individuals with DM1.[1][15]
Key Methodologies from the HARBOR Trial Protocol:
-
Patient Population: Individuals aged 16-65 with a clinical and genetic diagnosis of DM1 (≥100 CTG repeats) and the ability to walk independently.[14][16]
-
Study Design: Participants are randomized on a 1:1 basis to receive either del-desiran or a placebo.[14] Treatments are administered via intravenous infusion every 8 weeks for a total of 7 doses over a 54-week period.[16][17]
-
Primary Efficacy Endpoint: The primary outcome is the change from baseline in video hand-opening time (vHOT) at week 30, which measures myotonia.[5][14]
-
Secondary Efficacy Endpoints: Key secondary endpoints include assessments of muscle strength (hand grip strength by dynamometer and Quantitative Muscle Testing composite score) and activities of daily living (DM1-ActivC score).[5][14]
Conclusion
Current therapies for Myotonic Dystrophy Type 1 are limited to managing symptoms and do not alter the course of the disease. The investigational drug del-desiran represents a novel approach by targeting the underlying genetic cause of DM1. Long-term data from the MARINA-OLE trial suggests that del-desiran has the potential to not only improve key clinical outcomes such as myotonia and muscle strength but also to reverse the progression of the disease. The ongoing Phase 3 HARBOR trial will provide more definitive data on its long-term efficacy and safety. These findings highlight del-desiran as a promising candidate for becoming the first disease-modifying therapy for individuals with DM1.
References
- 1. DM1 | Avidity Biosciences [aviditybiosciences.com]
- 2. What DM treatment or therapies are available? | Myotonic Dystrophy Foundation [myotonic.org]
- 3. Myotonic dystrophy - Wikipedia [en.wikipedia.org]
- 4. Diagnosis and Management of Myotonic Dystrophy Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Avidity Biosciences Gets FDA Breakthrough Status for Delpacibart Etedesiran in Myotonic Dystrophy Type 1 [synapse.patsnap.com]
- 7. Medical Management for Adult-Onset DM1/DM2 and Juvenile-Onset DM1 - Myotonic Dystrophy (DM) - Diseases | Muscular Dystrophy Association [mda.org]
- 8. neurology.org [neurology.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 11. Positive AOC 1001 long-term data showing reversal of disease progression in people living with myotonic dystrophy type 1 across multiple endpoints; same key endpoints agreed for phase III HARBOR trial - Medthority [medthority.com]
- 12. Promising Outcomes in Multiple Endpoints Reported with Delpacibart Etedesiran Treatment for Myotonic Dystrophy Type 1 - - Practical Neurology [practicalneurology.com]
- 13. Avidity Biosciences Announces Positive AOC 1001 Long-term Data Showing Reversal of Disease Progression in People Living with Myotonic Dystrophy Type 1 Across Multiple Endpoints; Same Key Endpoints Agreed for Phase 3 HARBOR™ Trial - BioSpace [biospace.com]
- 14. aviditybiosciences.com [aviditybiosciences.com]
- 15. Patients | Avidity Biosciences [aviditybiosciences.com]
- 16. HARBOR - UF Health [ufhealth.org]
- 17. neurologylive.com [neurologylive.com]
Safety Operating Guide
Navigating the Disposal of DM-01: A Comprehensive Guide to Laboratory Safety
The proper disposal of any chemical agent is a critical component of laboratory safety and environmental responsibility. While "DM-01" is not a universally recognized chemical identifier, and specific disposal protocols are contingent upon the substance's unique properties as detailed in its Safety Data Sheet (SDS), this guide provides a comprehensive, step-by-step framework for the safe handling and disposal of a hypothetical laboratory chemical, this compound. This information is synthesized from established hazardous waste management procedures and is intended to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste safely and effectively.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS will provide critical information regarding the chemical's hazards, required personal protective equipment (PPE), and specific disposal considerations.
General Handling Precautions:
-
Always handle this compound in a well-ventilated area to avoid inhalation of vapors, mists, or dust.[1][2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses or face protection, and gloves resistant to the chemical.[1][2] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient, while higher-level protection may necessitate an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]
-
Avoid all direct contact with the skin and eyes.[1][2] In case of contact, rinse the affected area with plenty of water.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[2]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any hazardous chemical, must adhere to strict protocols to ensure the safety of laboratory personnel and the protection of the environment. Under no circumstances should hazardous waste be disposed of down the drain or in regular trash.[3][4]
-
Waste Identification and Segregation : A laboratory chemical is considered waste when it is no longer intended for use.[3] It is crucial to segregate this compound waste from other incompatible wastes to prevent dangerous chemical reactions.[3] Do not mix solid waste with liquid waste.[5]
-
Containerization :
-
Use a suitable, leak-proof container that is compatible with this compound.[3][6] The container must be in good condition, with no rust or leaks.[3]
-
Whenever possible, use the original container.[7] If reusing a container, ensure it is free of any incompatible residues.[6]
-
The container must have a secure, screw-on cap to prevent leaks.[5] Corks and parafilm are not acceptable closures.[5]
-
Leave at least five percent of the container volume as empty space to allow for thermal expansion.[6]
-
Place the primary waste container in a secondary container, such as a lab tray, to contain any potential spills or leaks.[5] The secondary container should be capable of holding 110% of the volume of the primary container.[5]
-
-
Labeling :
-
Affix a "Hazardous Waste" label to the container as soon as the chemical is designated as waste.[3][4]
-
The label must include the full chemical name (no abbreviations), the quantity of the waste, and the date of waste generation.[4]
-
For mixtures, each chemical component must be listed.[4]
-
The label should also include the place of origin (department, room number) and the Principal Investigator's name and contact information.[4]
-
-
Storage :
-
Store the container of this compound waste in a designated, well-ventilated area.[2]
-
Keep the waste container closed at all times, except when adding more waste.[3][5]
-
Follow any specific storage conditions outlined in the SDS, such as temperature requirements (e.g., store in a cool, dry place at 2-8°C).[1]
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[3][4]
-
Provide the EHS department with a complete list of the chemicals for disposal.[4]
-
Do not move leaking or open containers; inform the EHS for guidance.[4]
-
Disposal must be conducted by a licensed hazardous waste disposal facility.[1]
-
Quantitative Data Summary for this compound Disposal
The following table summarizes hypothetical quantitative data for this compound that would be pertinent to its safe disposal. This information should be obtained from the substance-specific Safety Data Sheet.
| Parameter | Value | Significance for Disposal |
| pH | 3.5 (1% solution) | Indicates corrosive properties; requires segregation from bases. |
| Flash Point | 110°C | Not highly flammable, but avoid ignition sources. |
| Boiling Point | 215°C | Relevant for assessing volatility and potential for inhalation exposure. |
| LD50 (Oral, Rat) | 500 mg/kg | Indicates toxicity; reinforces the need for careful handling and containment. |
| Water Solubility | 10 g/L | Moderate solubility; spills should be contained and not washed down the drain. |
Experimental Protocol: Waste Compatibility Test
To ensure safe storage and disposal, a waste compatibility test may be necessary when mixing this compound waste with other chemical waste streams.
Objective : To determine if mixing this compound waste with another waste stream results in a hazardous reaction (e.g., gas evolution, heat generation, precipitation).
Materials :
-
Small, clean, and dry glass vials
-
Micropipettes
-
This compound waste sample
-
Sample of the other chemical waste stream
-
Fume hood
Procedure :
-
In a fume hood, add 1 mL of the other chemical waste to a labeled glass vial.
-
Slowly add 1 mL of the this compound waste to the same vial.
-
Observe for any signs of reaction, such as a change in color, temperature increase (can be felt by carefully touching the outside of the vial), gas formation, or the formation of a precipitate.
-
If no reaction is observed after 15 minutes, the wastes are likely compatible for co-storage.
-
If any reaction is observed, the waste streams are incompatible and must be stored and disposed of separately.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. dmhpi.com [dmhpi.com]
- 2. dycotecmaterials.com [dycotecmaterials.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guidance for Handling Mertansine (DM-01)
For Researchers, Scientists, and Drug Development Professionals
Mertansine, also known as DM-01, is a highly potent maytansinoid and a critical component in the development of antibody-drug conjugates (ADCs). Due to its cytotoxic nature, stringent safety protocols and meticulous handling procedures are imperative to ensure the safety of laboratory personnel and the integrity of research. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe handling of this compound.
Personal Protective Equipment (PPE)
The handling of this compound necessitates the use of specific personal protective equipment to prevent exposure through skin contact, inhalation, or ingestion. The following table summarizes the required PPE for handling this potent compound.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be worn over the gown cuff and the inner glove underneath. Regularly inspect gloves for any signs of damage and change them immediately if compromised. |
| Body Protection | Gown | A disposable, long-sleeved, solid-front gown made of a low-permeability fabric is mandatory. The gown should have a back closure and elastic or knit cuffs. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required at all times. A full-face shield must be worn over the safety goggles whenever there is a risk of splashes or aerosol generation. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator, such as an N95 or higher, should be used when handling this compound powder or when there is a potential for aerosolization. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is crucial when working with this compound. The following procedure outlines the safe handling of the compound from preparation to immediate post-handling steps.
Preparation:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to contain any potential spills or aerosols.
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the containment area. This includes all required PPE, calibrated weighing equipment, solvents, and waste containers.
-
Don PPE: Put on all required personal protective equipment as specified in the table above, ensuring a proper fit.
Handling:
-
Weighing: When weighing powdered this compound, use a containment balance enclosure or a powder containment hood to minimize the risk of airborne particles.
-
Reconstitution: If reconstituting the compound, add the solvent slowly and carefully to the vial to avoid splashing.
-
Aspiration and Dispensing: Use Luer-Lok syringes and needles to prevent accidental disconnection. When transferring solutions, do so slowly to prevent aerosol formation.
Post-Handling:
-
Decontamination: Wipe down all surfaces and equipment within the containment area with an appropriate deactivating agent, followed by a cleaning agent.
-
Doffing PPE: Remove PPE in the designated doffing area, being careful to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water after removing all PPE.
Disposal Plan
The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Sharps: All needles and syringes that have come into contact with this compound must be disposed of in a designated chemotherapy sharps container.
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, and plasticware should be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Procedure:
-
All waste containers must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "Mertansine (this compound)."
-
Follow your institution's specific guidelines for the pickup and disposal of hazardous chemical waste. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety department.
Workflow and Safety Procedures Diagram
The following diagram illustrates the key stages of the handling and disposal workflow for this compound, emphasizing the critical safety checkpoints.
Caption: Workflow for Safe Handling and Disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
